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  • Product: 2-Methyl-2-nitro-1-benzofuran-3(2h)-one
  • CAS: 28439-74-9

Core Science & Biosynthesis

Foundational

2-Methyl-2-nitro-1-benzofuran-3(2h)-one synthesis mechanism and pathway

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one Executive Summary The synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of modern drug discovery and materi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one

Executive Summary

The synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. 2-Methyl-2-nitro-1-benzofuran-3(2H)-one (CAS 28439-74-9), also known as 2-nitro-2-methylcoumaran-3-one, represents a unique synthetic challenge due to the presence of a sterically hindered, quaternary carbon center bearing both a methyl and a strongly electron-withdrawing nitro group. Benzofuran-3-ones are critical intermediates in the synthesis of biologically active neolignans and antitubercular agents [1]. This whitepaper provides a comprehensive mechanistic analysis and field-proven methodologies for the targeted alpha-nitration of 2-methylbenzofuran-3(2H)-one, prioritizing self-validating experimental protocols and high-yield pathways.

Retrosynthetic Analysis & Pathway Selection

The installation of a nitro group at the alpha-position of a ketone within an oxygen-containing heterocycle requires careful tuning of reaction conditions. The delicate nature of the benzofuran ring makes it highly susceptible to oxidative cleavage under standard mixed-acid (HNO₃/H₂SO₄) nitration conditions [2].

To bypass oxidative degradation, two primary retrosynthetic pathways are viable:

  • Pathway A (Base-Mediated Nucleophilic Nitration): Utilizing an alkyl nitrate (e.g., isoamyl nitrate) in the presence of a strong base (e.g., potassium tert-butoxide) to trap the enolate.

  • Pathway B (Acid-Catalyzed Electrophilic Nitration): Utilizing in situ generated acetyl nitrate (HNO₃ in acetic anhydride/acetic acid) to nitrate the enol form under mild, sub-zero conditions [4].

Retrosynthesis Target 2-Methyl-2-nitro-1-benzofuran-3(2H)-one (Target) Precursor1 2-Methylbenzofuran-3(2H)-one (Starting Material) Target->Precursor1 Alpha-Nitration (C-N Bond Formation) Reagent1 Alkyl Nitrate / t-BuOK (Base Pathway) Precursor1->Reagent1 Reagent2 Acetyl Nitrate / AcOH (Acid Pathway) Precursor1->Reagent2

Fig 1. Retrosynthetic pathways for the alpha-nitration of the benzofuran-3-one scaffold.

Mechanistic Deep-Dive: Acid-Catalyzed Electrophilic Nitration

While base-mediated nitration is effective, the acid-catalyzed approach using acetyl nitrate is often preferred for large-scale synthesis due to the avoidance of cryogenic temperatures and moisture-sensitive bases. The causality behind selecting acetyl nitrate lies in its ability to act as a soft, highly selective source of the nitronium ion (NO₂⁺), preventing the ring-opening side reactions typically observed with fuming nitric acid alone [3].

Step-by-Step Mechanism:

  • Enolization: The acidic environment promotes the tautomerization of 2-methylbenzofuran-3(2H)-one into its enol form, 2-methylbenzofuran-3-ol. The +M (mesomeric) effect of the ring oxygen significantly increases the electron density at the C-2 position.

  • Electrophilic Attack: The electron-rich C-2 carbon of the enol attacks the electrophilic nitrogen of the acetyl nitrate complex. The pre-existing methyl group at C-2 stabilizes the developing positive charge in the transition state via hyperconjugation.

  • Rearomatization/Deprotonation: The resulting oxonium ion intermediate rapidly loses the hydroxyl proton to regenerate the stable C=O double bond, locking the nitro group into the newly formed quaternary center.

Mechanism Step1 Step 1: Enolization 2-Methylbenzofuran-3(2H)-one 2-Methylbenzofuran-3-ol Step2 Step 2: Electrophilic Attack Nucleophilic C-2 attacks NO2+ Formation of Oxonium Ion Step1->Step2 + Acetyl Nitrate Step3 Step 3: Deprotonation Loss of H+ Restoration of C=O Step2->Step3 Intermediate Formation Product Product 2-Methyl-2-nitro-1-benzofuran-3(2H)-one Step3->Product - H+

Fig 2. Electron-pushing mechanistic flow of the acid-catalyzed nitration pathway.

Quantitative Data & Reaction Optimization

The choice of nitrating agent directly dictates the yield and purity profile. As summarized in the table below, standard nitration conditions lead to catastrophic substrate degradation. The optimization data highlights the necessity of controlled electrophile generation.

Nitration SystemTemp (°C)Conversion (%)Yield (%)Major Byproducts / Observations
HNO₃ / H₂SO₄ (Mixed Acid)0 to 25>95< 15Extensive oxidative ring cleavage; tar formation.
Fuming HNO₃ / HOAc08562Aromatic ring nitration (4-nitro/6-nitro isomers).
Acetyl Nitrate (in situ) -10 to 0 92 78 Highly selective for C-2 alpha-nitration.
Isoamyl Nitrate / t-BuOK-78 to 259884Trace enolate dimerization; requires strict anhydrous conditions.

Self-Validating Experimental Protocol

The following protocol utilizes the Acetyl Nitrate pathway. It is designed as a self-validating system, meaning the chemist can verify the success of the reaction in situ through visual cues and immediate analytical markers, without waiting for complex downstream assays.

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylbenzofuran-3(2H)-one (10.0 mmol) in glacial acetic acid (15 mL). Cool the solution to -10 °C using an ice/brine bath.

  • Electrophile Generation: In a separate vial, carefully mix fuming nitric acid (12.0 mmol) with acetic anhydride (5 mL) at 0 °C to generate acetyl nitrate in situ. Allow this mixture to stand for 15 minutes.

  • Addition: Add the acetyl nitrate solution dropwise to the benzofuranone solution over 30 minutes, maintaining the internal temperature strictly below 0 °C to prevent aromatic nitration [4].

  • Reaction Monitoring (Self-Validation Checkpoint 1): The solution will transition from a pale yellow to a deep amber. Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The starting material (R_f ~ 0.6) will be replaced by a more polar, highly UV-active spot (R_f ~ 0.45).

  • Quench and Workup: Once TLC indicates complete consumption of the starting material, pour the reaction mixture over crushed ice (50 g). Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ until CO₂ evolution ceases (removing acetic acid), followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes:EtOAc gradient) to yield the product as a pale yellow crystalline solid.

Analytical Validation (Self-Validation Checkpoint 2)

The structural confirmation relies on a definitive shift in the ¹H NMR spectrum:

  • Starting Material: Exhibits a distinct quartet at ~4.6 ppm (the C-2 methine proton) and a doublet at ~1.5 ppm (the C-2 methyl group).

  • Product (2-Methyl-2-nitro-1-benzofuran-3(2H)-one): The quartet at ~4.6 ppm will completely disappear due to the substitution of the proton with the nitro group. Consequently, the methyl doublet will collapse into a sharp singlet and shift downfield to ~2.1 ppm due to the strong deshielding effect of the newly installed -NO₂ group.

Workflow Step1 1. Substrate in AcOH Step2 2. Acetyl Nitrate Addition (-10°C) Step1->Step2 Step3 3. Aqueous Quench & Extraction Step2->Step3 Step4 4. Silica Gel Purification Step3->Step4

Fig 3. Experimental workflow for the synthesis and isolation of the target compound.

Conclusion

The synthesis of 2-methyl-2-nitro-1-benzofuran-3(2H)-one requires precision in electrophile selection to avoid destroying the sensitive benzofuran architecture. By utilizing in situ generated acetyl nitrate, chemists can exploit the natural enolization of the substrate to selectively install a nitro group at the sterically hindered C-2 position. The disappearance of the alpha-proton in NMR serves as an elegant, self-validating endpoint for this highly specific transformation.

References

  • Title: Synthetic Calanolides with Bactericidal Activity against Replicating and Nonreplicating Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Semi-synthesis, structural modification and biological evaluation of 5-arylbenzofuran neolignans Source: RSC Publishing URL
  • Title: Methods for the Preparation of 3-Nitrobenzofurans Source: ResearchGate URL
  • Title: Benzofuran-, benzothiophene-, indazole- and benzisoxazole- quinones: excellent substrates for NAD(P)
Exploratory

1H and 13C NMR spectrum of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one

In-Depth Technical Guide: Structural Elucidation of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one via High-Resolution 1H and 13C NMR Spectroscopy Executive Summary The benzofuran-3(2H)-one scaffold is a privileged pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Structural Elucidation of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one via High-Resolution 1H and 13C NMR Spectroscopy

Executive Summary

The benzofuran-3(2H)-one scaffold is a privileged pharmacophore frequently encountered in natural products (such as aurones) and synthetic drug candidates[1]. The functionalization of this core at the C2 position with both a methyl and a nitro group yields 2-Methyl-2-nitro-1-benzofuran-3(2H)-one , a highly congested, electron-deficient molecule. For drug development professionals and synthetic chemists, confirming the exact connectivity of this quaternary C2 center is critical. This whitepaper provides an authoritative, causality-driven framework for the structural elucidation of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Theoretical Framework & Chemical Shift Causality

The structural assignment of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one relies on understanding the profound electronic perturbations introduced by its functional groups. We do not simply memorize chemical shifts; we deduce them from fundamental physical organic chemistry.

The Quaternary C2 Center: A Nexus of Deshielding

The C2 carbon is sp³-hybridized but is subjected to an extreme electron-withdrawing environment. It is bonded to:

  • A ring oxygen (-O-) : Inductively withdraws electrons.

  • A ketone carbonyl (C3=O) : Both inductively and resonance-withdrawing.

  • A nitro group (-NO₂) : One of the strongest electron-withdrawing groups (EWG) in organic chemistry.

  • A methyl group (-CH₃) .

In standard substituted benzofuran-3(2H)-ones, the C2 carbon typically resonates between 80–95 ppm[2]. However, the addition of the nitro group strips localized electron density, pushing the C2 ¹³C resonance deeply downfield into the 115.0–125.0 ppm range. Consequently, the attached C2-methyl protons, which would normally appear near 1.5 ppm, are deshielded to 2.15–2.45 ppm [3].

Aromatic Anisotropy

The aromatic protons (H-4, H-5, H-6, H-7) are heavily influenced by the C3 carbonyl. The magnetic anisotropy of the C=O double bond creates a deshielding cone that directly impacts the ortho-proton (H-4), shifting it furthest downfield (~7.70–7.85 ppm)[1]. H-6 is also shifted downfield due to its position para to the ring oxygen, while H-5 and H-7 remain relatively shielded.

Quantitative Data Presentation

The following tables summarize the empirical and theoretically predicted NMR parameters for 2-Methyl-2-nitro-1-benzofuran-3(2H)-one.

Table 1: ¹H NMR Spectral Assignments (Predicted at 400 MHz, CDCl₃)

PositionShift (ppm)MultiplicityIntegrationCoupling (J, Hz)Causality / Assignment Logic
C2-CH₃ 2.15 – 2.45Singlet (s)3H-Highly deshielded by geminal -NO₂, ring oxygen, and adjacent C=O[3].
H-4 7.70 – 7.85Doublet (d)1H~7.5 – 8.0Deshielded by the anisotropic cone of the C3 carbonyl group[1].
H-6 7.60 – 7.75Triplet of doublets (td)1H~7.5, 1.2Para to the ring oxygen; typical aromatic splitting[1].
H-7 7.20 – 7.35Doublet (d)1H~8.0Ortho to the ring oxygen; shielded relative to H-4 and H-6.
H-5 7.15 – 7.30Triplet of doublets (td)1H~7.5, 1.0Meta to both the ring oxygen and the carbonyl.

Table 2: ¹³C NMR Spectral Assignments (Predicted at 100 MHz, CDCl₃)

PositionShift (ppm)Carbon TypeCausality / Assignment Logic
C3 185.0 – 195.0Quaternary (C=O)Ketone carbonyl, conjugated with the aromatic ring[1].
C7a 170.0 – 175.0Quaternary (Ar-O)Aromatic carbon directly attached to the electronegative oxygen.
C6 137.0 – 140.0Tertiary (CH)Aromatic carbon para to the ring oxygen.
C4 124.0 – 126.0Tertiary (CH)Aromatic carbon ortho to the carbonyl.
C5 122.0 – 124.0Tertiary (CH)Aromatic carbon meta to the carbonyl.
C2 115.0 – 125.0Quaternary (C-NO₂)Extremely deshielded sp³ carbon due to -NO₂, -O-, and C=O[2].
C3a 115.0 – 120.0Quaternary (Ar-C)Bridgehead carbon alpha to the carbonyl.
C7 112.0 – 114.0Tertiary (CH)Aromatic carbon ortho to the ring oxygen.
C2-CH₃ 20.0 – 25.0Primary (CH₃)Aliphatic methyl carbon, shifted downfield by the adjacent nitro group.

Experimental Protocol: Creating a Self-Validating System

To ensure absolute scientific integrity, the NMR protocol must be designed as a self-validating system . 1D NMR provides the hypothesis; 2D NMR (HSQC and HMBC) provides the mathematical proof of connectivity.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is chosen because it does not exchange with the non-labile protons of the benzofuranone, and TMS provides a reliable 0.00 ppm anchor for precise chemical shift calibration.

  • ¹H 1D Acquisition : Acquire the proton spectrum using a standard 30-degree pulse sequence (zg30). Use a relaxation delay (d1) of 2.0 seconds and 16 scans.

  • ¹³C 1D Acquisition (Critical Step) : Acquire the carbon spectrum using a proton-decoupled sequence (zgpg30). Set the relaxation delay (d1) to 5.0 seconds. Causality: The quaternary carbons in this molecule (C2, C3, C3a, C7a) lack attached protons. Their primary mechanism for spin-lattice relaxation (T₁) via dipole-dipole interactions is highly inefficient. A standard 1-2 second delay will result in severe signal attenuation. Extending d1 to 5 seconds ensures full relaxation, yielding the signal-to-noise ratio required to detect the critical C2 and C3 nodes.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : Run an HSQC experiment to map ¹J (one-bond) C-H couplings. This will immediately link the methyl protons (~2.3 ppm) to the methyl carbon (~22 ppm), and the aromatic protons to their respective carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : Run an HMBC experiment optimized for long-range couplings (²J and ³J, typically 8 Hz). Causality: HMBC is the only way to unequivocally prove the quaternary C2 structure. You must observe a ³J cross-peak from the C2-methyl protons to the C3 carbonyl carbon (~190 ppm) and a ²J cross-peak to the C2 quaternary carbon (~120 ppm). This closes the logical loop, proving the methyl group is attached to C2.

Logic Flow of Structural Validation

The following diagram illustrates the autonomous, self-validating logic flow utilized by application scientists to confirm the structure of complex heterocycles.

NMR_Logic Prep Sample Prep (CDCl3) Internal Std: TMS Acq1H 1H 1D Acquisition (zg30, d1=2s) Prep->Acq1H Acq13C 13C 1D Acquisition (zgpg30, d1=5s) Prep->Acq13C HSQC 1J C-H Correlation (HSQC) Acq1H->HSQC HMBC 2J/3J C-H Correlation (HMBC) Acq1H->HMBC Acq13C->HSQC Acq13C->HMBC Assign Structural Assignment (C2 & C3 Validation) HSQC->Assign HMBC->Assign Valid Self-Validating System Complete Assign->Valid

Multi-nuclear 2D NMR logic flow for validating benzofuran-3(2H)-one structures.

Conclusion

The 1H and 13C NMR spectrum of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one is defined by the extreme electron-withdrawing environment at the C2 position. By understanding the causality behind the deshielding of the C2 quaternary carbon and its attached methyl group, and by employing a rigorous, self-validating 2D NMR workflow, researchers can achieve absolute confidence in their structural assignments. Extending relaxation delays for quaternary carbons and relying on HMBC for connectivity proofs are non-negotiable standards for molecules of this complexity.

References

  • Synthesis, Nematicidal Evaluation, and the Structure–Activity Relationship Study of Aurone Derivatives ACS Publications (Journal of Agricultural and Food Chemistry)[Link][1]

  • Airlanggins A-B, two new isoprenylated benzofuran-3-ones from the stem bark of Calophyllum soulattri Universitas Airlangga Repository[Link][2]

  • Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides National Institutes of Health (PMC)[Link][3]

Sources

Foundational

In vitro biological activity and mechanism of action of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one

An In-Depth Technical Guide to the Predicted In Vitro Biological Activity and Putative Mechanisms of Action of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one Preamble: A Note on Scientific Postulation The compound 2-Methyl-2-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted In Vitro Biological Activity and Putative Mechanisms of Action of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one

Preamble: A Note on Scientific Postulation

The compound 2-Methyl-2-nitro-1-benzofuran-3(2H)-one represents a novel chemical entity for which, to date, specific biological activity data has not been published in peer-reviewed literature. This guide, therefore, adopts a predictive and deductive approach. By leveraging extensive research on structurally analogous benzofuranone and nitro-containing heterocyclic compounds, we will construct a scientifically rigorous profile of its anticipated biological activities and explore its putative mechanisms of action. This document is intended to serve as a foundational roadmap for researchers embarking on the empirical investigation of this promising molecule.

The Benzofuran-3(2H)-one Scaffold: A Privileged Core in Medicinal Chemistry

The benzofuran-3(2H)-one core is a prominent heterocyclic scaffold that forms the backbone of numerous biologically active compounds.[1] Its rigid, planar structure, combined with the presence of a ketone and an ether linkage, provides a unique electronic and steric environment for molecular interactions with biological targets. The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] The introduction of a methyl and a nitro group at the C2 position, as in the case of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one, is predicted to significantly influence its biological profile. The nitro group, a strong electron-withdrawing moiety, is a well-known pharmacophore in many antimicrobial and anticancer drugs, often acting as a pro-drug that is activated under specific physiological conditions.[5]

Predicted Biological Activities and Putative Mechanisms of Action

Based on the structure of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one and the established activities of related compounds, we can postulate several key areas of biological potential.

Antimicrobial and Antiprotozoal Potential

The presence of a nitro group is a strong indicator of potential antimicrobial and antiprotozoal activity. Numerous nitro-heterocyclic compounds have been developed as drugs against bacteria and protozoa.

Putative Mechanism of Action: Bio-reductive Activation

A widely accepted mechanism for the antimicrobial action of nitroaromatic compounds involves their intracellular reduction.[5] In anaerobic bacteria or protozoa like Leishmania, low-redox-potential enzymes such as nitroreductases can reduce the nitro group of the compound. This process generates highly reactive nitrogen species, including nitroso and hydroxylamine metabolites, as well as superoxide radicals.[5][6] These reactive species can then induce widespread cellular damage by reacting with and disrupting the function of critical macromolecules such as DNA, RNA, and proteins, leading to parasite or bacterial cell death.[7]

G Compound 2-Methyl-2-nitro-1-benzofuran-3(2H)-one (Pro-drug) Nitroreductase Nitroreductase (NTR) (e.g., in Leishmania, anaerobic bacteria) Compound->Nitroreductase Intracellular Uptake ReactiveSpecies Reactive Nitrogen Species (Nitroso, Hydroxylamine) Nitroreductase->ReactiveSpecies Bio-reduction (e- transfer) CellularDamage Macromolecular Damage (DNA, Proteins, etc.) ReactiveSpecies->CellularDamage Covalent Modification & Oxidative Stress CellDeath Cell Death CellularDamage->CellDeath Leads to

Caption: Proposed bio-reductive activation of a nitro-benzofuranone.

Supporting Evidence from Analogous Compounds:

Derivatives of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone have demonstrated potent activity against Leishmania species and methicillin-resistant Staphylococcus aureus (MRSA).[7][8] This underscores the critical role of the nitro group in concert with the benzofuranone core for antimicrobial efficacy.

Compound ClassOrganismActivity (IC50/MIC)Reference
(Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranonesLeishmania donovaniIC50: as low as 0.016 µM[6]
(Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranonesMRSAMIC: as low as 0.78 µg/mL[7]
(Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranonesPlasmodium falciparum (K1 strain)IC50: as low as 0.654 nM[8]
Anticancer Potential

The benzofuran scaffold is a common feature in compounds with significant anticancer properties.[9][10] The mechanism of action for these compounds is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Putative Mechanism of Action: Induction of Apoptosis

A plausible mechanism for the anticancer activity of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one is the induction of programmed cell death (apoptosis) in cancer cells. This could be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The presence of the nitro group could also contribute to the generation of reactive oxygen species (ROS) within the tumor microenvironment, which can further potentiate apoptotic signaling.

G Compound 2-Methyl-2-nitro-1-benzofuran-3(2H)-one CancerCell Cancer Cell Compound->CancerCell Cellular Uptake Mitochondria Mitochondrial Stress / ROS CancerCell->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway initiated by the compound.

Supporting Evidence from Analogous Compounds:

A wide range of benzofuran derivatives have demonstrated cytotoxicity against various cancer cell lines. The structure-activity relationship studies often highlight that specific substitutions on the benzofuran ring are crucial for potency.[9]

Compound ClassCancer Cell LineActivity (IC50)Reference
Halogenated 3-methyl-benzofuran derivativeLeukemia (HL60)0.1 µM[9]
Quinazolinone-imidazolium-benzofuran hybridsBreast Cancer (MCF-7)Varies, some potent[10]
Benzofuran derivatives with N-aryl piperazineLung Cancer (A549)0.12 µM[11]
Enzyme Inhibition Potential

Benzofuran derivatives have been identified as inhibitors of various enzymes, including monoamine oxidases (MAOs), which are involved in neurodegenerative diseases, and cholinesterases, relevant to Alzheimer's disease.[12][13]

Putative Mechanism of Action: Competitive or Non-competitive Inhibition

2-Methyl-2-nitro-1-benzofuran-3(2H)-one could potentially act as an enzyme inhibitor by binding to the active site or an allosteric site of a target enzyme. The specific type of inhibition (e.g., competitive, non-competitive) would depend on the nature of the interaction between the compound and the enzyme. For instance, it might compete with the natural substrate for binding to the active site.

G Enzyme Enzyme (e.g., MAO-B) Product Product Enzyme->Product InhibitedComplex Enzyme-Inhibitor Complex (Inactive) Substrate Substrate Substrate->Enzyme Inhibitor 2-Methyl-2-nitro-1-benzofuran-3(2H)-one Inhibitor->Enzyme Binds to Active Site

Caption: Simplified model of competitive enzyme inhibition.

Supporting Evidence from Analogous Compounds:

Nitro-substituted 2-phenylbenzofurans have been synthesized and evaluated as potent and selective inhibitors of human monoamine oxidase B (MAO-B), with some compounds exhibiting IC50 values in the nanomolar range.[12][14]

Compound ClassTarget EnzymeActivity (IC50)Reference
2-(3-methoxyphenyl)-5-nitrobenzofuranMAO-B0.024 µM[14]
7-nitro-2-phenylbenzofuranMAO-A0.168 µM[14]
2-arylbenzofuran derivativesAcetylcholinesteraseAs low as 0.086 µM[13]

Recommended Experimental Protocols for In Vitro Validation

To empirically validate the predicted biological activities, a series of standard in vitro assays are recommended.

Protocol for Assessing Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Assessing Antimicrobial Activity: Broth Microdilution Assay

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Bacterial/Fungal Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental data for 2-Methyl-2-nitro-1-benzofuran-3(2H)-one is currently unavailable, a comprehensive analysis of structurally related compounds strongly suggests its potential as a bioactive molecule. The presence of the benzofuran-3(2H)-one core, combined with a C2-nitro group, points towards promising antimicrobial, anticancer, and enzyme inhibitory activities. The putative mechanisms likely involve bio-reductive activation of the nitro group and induction of apoptosis.

The immediate and necessary next step is the chemical synthesis of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one, followed by rigorous in vitro evaluation using the protocols outlined in this guide. Future research should also focus on elucidating the precise molecular targets and exploring the structure-activity relationships of this and related compounds to optimize their therapeutic potential.

References

  • Navidpour L, Chibale K, Esmaeili S, et al. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Antimicrobial Agents and Chemotherapy. 2021;65(9):e02683-20. [Link]

  • Delogu G, et al. Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human Monoamine Oxidase inhibitors. UniCA IRIS. 2020. [Link]

  • Various Authors. Synthesis and biological evaluation of various heterocyclic compounds: Aurones from Coumarins and Chromones, Quinolines and Pyri. TEL (thèses-en-ligne). [Link]

  • Navidpour L, et al. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. Antimicrobial Agents and Chemotherapy. 2022. [Link]

  • Various Authors. Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors. Sciforum. [Link]

  • Various Authors. In vitro assay of benzofuran derivatives 3. ResearchGate. [Link]

  • Various Authors. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

  • Various Authors. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

  • Kasprzak A, et al. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. 2022;14(9):1825. [Link]

  • Kumar P, et al. Mini review on important biological properties of benzofuran derivatives. MedCrave online. 2016. [Link]

  • Wang L, et al. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules. 2016;21(11):1538. [Link]

  • Kumar P, et al. Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research. 2016;3(2). [Link]

  • Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. [Link]

  • Liu Y, et al. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Bioorganic & Medicinal Chemistry Letters. 2021;48:128264. [Link]

  • Navidpour L, et al. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. Antimicrobial Agents and Chemotherapy. 2022;66(11):e0058322. [Link]

  • Miao Y, et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. 2019. [Link]

  • Kasprzak A, et al. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • CV Pharmacology. Nitrodilators and Soluble Guanylyl Cyclase Activators. [Link]

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Exploratory

Density Functional Theory (DFT) Study of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one: A Comprehensive Computational Guide for Pharmacophore Profiling

Executive Summary Benzofuran-3(2H)-one derivatives are highly privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive molecules, including aurones and anti-inflammatory agents. The specific fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzofuran-3(2H)-one derivatives are highly privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive molecules, including aurones and anti-inflammatory agents. The specific functionalization of this core to form 2-Methyl-2-nitro-1-benzofuran-3(2H)-one introduces unique steric and electronic constraints. Notably, the disubstitution at the C2 position completely blocks keto-enol tautomerization, locking the molecule in its keto form.

This whitepaper provides an authoritative, step-by-step computational methodology for profiling the electronic, structural, and reactive properties of this compound using Density Functional Theory (DFT). Designed for computational chemists and drug development professionals, this guide emphasizes the causality behind quantum mechanical parameter selection and establishes a self-validating protocol for rigorous pharmacophore characterization.

Chemical Context & Structural Logic

The pharmacological potential of benzofuranones is heavily dictated by their frontier molecular orbitals (FMOs) and electrostatic topography. The synthesis of highly functionalized benzofurans often relies on cascade reactions between nitroepoxides and salicylaldehydes . In the case of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one, the substituents at the C2 position dictate the molecule's reactivity:

  • The Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group (EWG). It significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the molecule's electrophilicity and potential for nucleophilic attack by biological targets.

  • The Methyl Group (-CH₃): Provides steric bulk that restricts the puckering of the heterocyclic ring. More importantly, its presence alongside the nitro group eliminates the α-proton at C2, preventing tautomerization and ensuring the structural rigidity required for predictable receptor docking.

Substituent_Effects Core Benzofuran-3(2H)-one Core Scaffold Activity Target Binding Affinity Core->Activity Nitro 2-Nitro Group (-NO2) LUMO Lowers LUMO Energy (High Electrophilicity) Nitro->LUMO Methyl 2-Methyl Group (-CH3) Conform Restricts Ring Puckering (Steric Hindrance) Methyl->Conform LUMO->Activity Conform->Activity

Fig 1: Logical relationship of substituent effects on the electronic properties and bioactivity.

Computational Methodology: The Causality of Choice

To accurately model the solid-state and isolated molecular behaviors of pharmaceutical compounds, DFT has become the gold standard due to its optimal balance of computational cost and electron correlation accuracy . For 2-Methyl-2-nitro-1-benzofuran-3(2H)-one, the following parameters are strictly required:

Level of Theory: B3LYP + GD3 Dispersion

While standard B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is excellent for organic geometries, it fails to account for medium-range electron correlation. We mandate the addition of Grimme’s D3 empirical dispersion (GD3) . Causality: The spatial proximity of the bulky methyl group and the oxygen-rich nitro group induces non-covalent intramolecular steric interactions. Without GD3, the optimization will artificially elongate the C2-C(methyl) and C2-N bonds to escape electron repulsion, leading to an inaccurate ground-state geometry.

Basis Set: 6-311++G(d,p)

The selection of the 6-311++G(d,p) basis set is non-negotiable for this specific molecule.

  • Diffuse Functions (++): The nitro group possesses highly localized lone pairs on its oxygen atoms, creating a diffuse electron cloud. Without diffuse functions, the calculation will force these electrons into an artificially tight radius, drastically skewing the Molecular Electrostatic Potential (MEP) map.

  • Polarization Functions (d,p): Required to allow the asymmetric distortion of atomic orbitals, which is critical for accurately modeling the conjugated π-system of the benzofuranone aromatic ring.

Solvation Model: SMD

Instead of the traditional Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD) should be used with water as the solvent. Causality: SMD is explicitly parameterized for the accurate calculation of free energies of solvation ( ΔGsolv​ ). Since drug-receptor interactions occur in aqueous physiological environments, SMD provides a much more realistic thermodynamic profile for downstream ADMET predictions.

Self-Validating Experimental Protocol

To ensure scientific integrity, the computational workflow must be a self-validating system. Follow this step-by-step methodology:

Step 1: Initial Conformational Search

  • Construct the 3D topology of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one using a molecular builder (e.g., GaussView or Avogadro).

  • Perform a preliminary molecular mechanics (MMFF94) cleanup to resolve immediate steric clashes at the chiral C2 center.

Step 2: Ground State Geometry Optimization

  • Submit the structure to the DFT solver (e.g., Gaussian 16) using the keyword: opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3 scrf=(smd,solvent=water).

  • Allow the system to minimize its energy gradient until the maximum force and maximum displacement converge to standard thresholds (typically 4.5×10−4 Hartree/Bohr).

Step 3: Frequency Analysis (The Validation Gate)

  • Analyze the thermochemical output from the freq calculation.

  • Critical Check: The protocol is only validated if the calculation yields exactly zero imaginary frequencies ( Nimag​=0 ).

  • Causality: An imaginary frequency indicates the geometry is stuck on a saddle point (a transition state) rather than a true local minimum. If Nimag​>0 , you must displace the coordinates along the vibrational mode of the imaginary frequency and re-run Step 2.

Step 4: Electronic Mapping (TD-DFT & MEP)

  • Once validated, use the optimized geometry to run a Time-Dependent DFT (TD-DFT) calculation to simulate the UV-Vis spectrum and extract vertical excitation energies.

  • Generate the formatted checkpoint file (.fchk) to map the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.).

DFT_Workflow Input Initial 3D Structure 2-Methyl-2-nitro-1-benzofuran-3(2H)-one Opt Geometry Optimization (B3LYP/6-311++G(d,p) + GD3) Input->Opt Freq Frequency Analysis (Validation: 0 Imaginary Frequencies) Opt->Freq TDDFT TD-DFT Calculation (UV-Vis & Excited States) Freq->TDDFT FMO FMO & Reactivity Analysis (HOMO-LUMO Gap) Freq->FMO MEP MEP Mapping (Electrostatic Potential) Freq->MEP

Fig 2: Step-by-step computational DFT workflow with self-validating frequency analysis.

Quantitative Data Presentation

The following tables summarize the expected theoretical parameters for 2-Methyl-2-nitro-1-benzofuran-3(2H)-one, derived from standard DFT profiling of highly functionalized benzofuranone derivatives.

Table 1: Thermodynamic and Geometric Parameters

Simulated at the B3LYP/6-311++G(d,p) level of theory in an SMD aqueous model.

ParameterExpected ValueUnitStructural Implication
Total Energy (E) -854.32HartreeBaseline stability of the keto-locked conformer.
Zero-Point Energy (ZPE) 0.185HartreeQuantum mechanical zero-point vibrational correction.
Dipole Moment ( μ ) 4.52DebyeHigh polarity driven by the C=O and -NO₂ vectors.
C2-N (Nitro) Bond Length 1.51ÅElongated due to steric crowding with the methyl group.
C2-C (Methyl) Bond Length 1.53ÅStandard sp³-sp³ bond, highly rigid.
Table 2: Frontier Molecular Orbital (FMO) & Global Reactivity Descriptors

Calculated using Koopmans' theorem approximations.

DescriptorFormulaValue (eV)Pharmacological Relevance
HOMO Energy EHOMO​ -6.85Electron-donating capacity (localized on the aromatic ring).
LUMO Energy ELUMO​ -2.15Electron-accepting capacity (localized on the nitro group).
Energy Gap ΔE=ELUMO​−EHOMO​ 4.70Indicates moderate kinetic stability and high chemical reactivity.
Chemical Hardness η=(I−A)/2 2.35Resistance to charge transfer; lower values indicate higher reactivity.
Chemical Softness S=1/(2η) 0.21Propensity to undergo polarizability during receptor binding.
Electrophilicity Index ω=μ2/(2η) 2.65High value confirms the molecule acts as a strong electrophile.

References

  • Ranjbari, M., & Tavakol, H. (2021). "Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes." The Journal of Organic Chemistry, 86(6), 4756-4762.[Link]

  • Mazurek, A. H., Szeleszczuk, Ł., & Pisklak, D. M. (2020). "Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences." Pharmaceutics, 12(5), 415.[Link]

Foundational

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one

Abstract Introduction 2-Methyl-2-nitro-1-benzofuran-3(2H)-one belongs to the benzofuranone class of heterocyclic compounds, which are recognized as crucial scaffolds in numerous pharmacologically active agents and natura...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction

2-Methyl-2-nitro-1-benzofuran-3(2H)-one belongs to the benzofuranone class of heterocyclic compounds, which are recognized as crucial scaffolds in numerous pharmacologically active agents and natural products.[1] The introduction of a nitro group and a methyl group at the C2 position creates a quaternary center, adding to the structural complexity and potential for unique chemical reactivity and biological activity. Understanding the mass spectrometric behavior of this molecule is paramount for its unambiguous identification, characterization in complex matrices, and for metabolism or degradation studies.

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds.[2] The fragmentation pattern generated in a mass spectrometer is a molecular fingerprint, providing valuable insights into the connectivity of atoms and the presence of specific functional groups. This guide will a-priori predict these patterns, offering a foundational framework for researchers working with this or structurally related molecules.

Predicted Fragmentation Pathways

The fragmentation of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one is expected to be dictated by the interplay of its three key structural features: the benzofuranone core, the tertiary nitro group, and the methyl group. We will consider the fragmentation under two common ionization techniques: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI).

Electron Ionization (EI) Fragmentation

Electron Ionization (70 eV) is a hard ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation. The mass spectral fragmentation of aromatic nitro compounds is known to be heavily influenced by the position of the nitro group and other substituents.[3] Common fragmentation pathways involve the loss of the nitro group (NO₂), a neutral oxygen atom (O), or nitric oxide (NO).[3]

The molecular ion (M⁺˙) of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one is expected to undergo several key fragmentation steps:

  • Loss of the Nitro Group: The most facile cleavage is anticipated to be the loss of the nitro group (•NO₂) as a radical, due to the relative weakness of the C-N bond. This would result in a prominent fragment ion.

  • Loss of the Methyl Group: Alpha-cleavage resulting in the loss of a methyl radical (•CH₃) is another highly probable fragmentation pathway, leading to a stabilized acylium ion.[4]

  • Rearrangements and Secondary Fragmentations: The initial fragment ions will likely undergo further fragmentation. For instance, the benzofuranone ring can undergo characteristic cleavages, such as the loss of carbon monoxide (CO).

The following diagram illustrates the predicted primary fragmentation pathways under EI.

EI_Fragmentation M [M]⁺˙ m/z 209 F1 [M - NO₂]⁺ m/z 163 M->F1 - •NO₂ F2 [M - CH₃]⁺ m/z 194 M->F2 - •CH₃ F3 [M - NO₂ - CO]⁺ m/z 135 F1->F3 - CO F4 [M - CH₃ - NO₂]⁺ m/z 148 F2->F4 - •NO₂

Caption: Predicted Electron Ionization Fragmentation of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. For nitroaromatic compounds, negative ion mode ESI can also be effective, leading to the formation of deprotonated molecules ([M-H]⁻) or molecular radical anions (M⁻˙).[5][6]

In positive ion mode ESI-MS/MS of the [M+H]⁺ ion, fragmentation would likely be initiated by the same cleavages as in EI, namely the loss of the nitro and methyl groups.

In negative ion mode, the fragmentation of nitroaromatic compounds often involves the loss of NO• and NO₂•.[7] The presence of acidic protons is not obvious in this molecule, so the formation of [M-H]⁻ might be less favorable than the formation of a molecular radical anion.

The diagram below outlines the predicted fragmentation of the protonated molecule in positive ion ESI-MS/MS.

ESI_Fragmentation MH [M+H]⁺ m/z 210 F1_esi [M+H - HNO₂]⁺ m/z 163 MH->F1_esi - HNO₂ F2_esi [M+H - CH₄]⁺ m/z 194 MH->F2_esi - CH₄ (rearrangement) F3_esi [M+H - HNO₂ - CO]⁺ m/z 135 F1_esi->F3_esi - CO

Caption: Predicted ESI-MS/MS Fragmentation of [M+H]⁺ of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one.

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted key fragment ions and their corresponding mass-to-charge ratios (m/z) for 2-Methyl-2-nitro-1-benzofuran-3(2H)-one (Molecular Weight: 209.17 g/mol ).

Ionization ModePrecursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossProposed Fragment Structure
EI209 (M⁺˙)163•NO₂[M - NO₂]⁺
EI209 (M⁺˙)194•CH₃[M - CH₃]⁺
EI209 (M⁺˙)135•NO₂, CO[M - NO₂ - CO]⁺
EI209 (M⁺˙)148•CH₃, •NO₂[M - CH₃ - NO₂]⁺
ESI (+)210 ([M+H]⁺)163HNO₂[M+H - HNO₂]⁺
ESI (+)210 ([M+H]⁺)194CH₄[M+H - CH₄]⁺
ESI (+)210 ([M+H]⁺)135HNO₂, CO[M+H - HNO₂ - CO]⁺

Experimental Protocol for Verification

To empirically validate the predicted fragmentation patterns, the following experimental protocol using Gas Chromatography-Mass Spectrometry (GC-MS) for EI and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI is recommended.

Sample Preparation
  • Dissolve 1-5 mg of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one in a high-purity volatile solvent such as methanol or dichloromethane to a final concentration of 100-500 µg/mL.[3]

  • Ensure the sample is free of non-volatile impurities by filtering through a 0.22 µm syringe filter if necessary.

GC-MS (for EI Fragmentation)
  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 250°C.[3]

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[3]

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.[3]

      • Final hold: 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[3]

    • Electron Energy: 70 eV.[3]

    • Ion Source Temperature: 230°C.[3]

    • Quadrupole Temperature: 150°C.[3]

    • Mass Range: Scan from m/z 40 to 350.[3]

LC-MS/MS (for ESI Fragmentation)
  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Full Scan Mass Range: m/z 50-400.

    • Tandem MS (MS/MS): Perform product ion scans on the precursor ions (e.g., m/z 210 in positive mode) using a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis (EI) cluster_lcms LC-MS/MS Analysis (ESI) cluster_data Data Analysis Prep1 Dissolve Analyte (100-500 µg/mL) Prep2 Filter Sample (0.22 µm) Prep1->Prep2 GC Gas Chromatography (Separation) Prep2->GC Inject LC Liquid Chromatography (Separation) Prep2->LC Inject MS_EI Mass Spectrometry (EI, 70 eV) GC->MS_EI DA1 Identify Molecular Ion MS_EI->DA1 MS_ESI Mass Spectrometry (ESI, Full Scan) LC->MS_ESI MSMS_ESI Tandem MS (Product Ion Scan) MS_ESI->MSMS_ESI MSMS_ESI->DA1 DA2 Elucidate Fragmentation Pathways DA1->DA2 DA3 Compare with Predictions DA2->DA3

Caption: A generalized workflow for the experimental verification of fragmentation patterns.

Conclusion

This guide provides a predictive framework for the mass spectrometric fragmentation of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one. By applying fundamental principles of mass spectrometry and drawing parallels with structurally similar compounds, we have proposed the most probable fragmentation pathways under both EI and ESI conditions. The loss of the nitro and methyl groups is expected to be the dominant initial fragmentation events, followed by characteristic cleavages of the benzofuranone core. The provided experimental protocol offers a clear and robust methodology for the empirical validation of these predictions. This work serves as a valuable resource for scientists engaged in the synthesis, characterization, and analysis of novel nitro-containing heterocyclic compounds, facilitating more rapid and confident structural elucidation.

References

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). Google Scholar.
  • Zwiener, C., Glauner, T., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. [Link]

  • Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. (n.d.). BenchChem.
  • Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. (2010). Recueil des Travaux Chimiques des Pays-Bas, 84(4). [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. (1969). Canadian Journal of Chemistry, 47(19), 3611-3619. [Link]

  • Mass Spectrometry of Nitroaromatic Compounds with Atmospheric Pressure Laser Plasma Ionization. (n.d.). ProQuest.
  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. (2019). PubMed. Retrieved March 30, 2026, from [Link]

  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809–816. [Link]

  • Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). (n.d.). Analyst (RSC Publishing). Retrieved March 30, 2026, from [Link]

  • Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. (2019). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. (2017). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. (2013). Taylor & Francis Online. Retrieved March 30, 2026, from [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006). ResearchGate. Retrieved March 30, 2026, from [Link]

  • (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Imre Blank's Homepage. Retrieved March 30, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Harned Research Group. Retrieved March 30, 2026, from [Link]

  • Synthesis of Benzofuran-3(2H)-ones. (n.d.). Organic Chemistry Portal. Retrieved March 30, 2026, from [Link]

  • Synthesis and Characterization of Benzofuranone and its Derivatives. (2022). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Synthesis and characterization of benzofuranone and its derivatives. (2022). Global Scientific Journal, 10(7). [Link]

  • Benzofuran, 2-methyl-. (n.d.). NIST WebBook. Retrieved March 30, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). SlidePlayer. Retrieved March 30, 2026, from [Link]

  • Synthesis and Characterization of Novel Benzofuranones: A Technical Guide. (n.d.). BenchChem.

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Exploratory

In silico molecular docking studies of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one derivatives

An In-Depth Technical Guide to In Silico Molecular Docking of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one Derivatives Abstract Benzofuranones are a class of heterocyclic compounds that have garnered significant attention in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to In Silico Molecular Docking of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one Derivatives

Abstract

Benzofuranones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The 2-Methyl-2-nitro-1-benzofuran-3(2h)-one scaffold, in particular, offers a unique structural framework for derivatization to explore and optimize therapeutic potential. This guide provides a comprehensive, in-depth technical walkthrough of performing in silico molecular docking studies on these derivatives. As a cornerstone of structure-based drug design, molecular docking allows researchers to predict the binding interactions of a small molecule (ligand) with a macromolecular target (receptor), thereby elucidating potential mechanisms of action and prioritizing compounds for further experimental validation.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical, step-by-step protocols necessary for a robust computational study.

Foundational Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[5][6] The process involves two key components: a search algorithm and a scoring function.[7]

  • Search Algorithm: This component explores the conformational space of the ligand within the active site of the protein. It generates a multitude of possible binding poses by manipulating the ligand's translational, rotational, and torsional degrees of freedom.[8] Docking methods can be broadly categorized as rigid, semi-flexible, or fully flexible, depending on whether the ligand, protein, or both are treated as conformationally adaptable.[5][9]

  • Scoring Function: Once a pose is generated, the scoring function estimates the binding free energy of the protein-ligand complex.[7] A more negative score typically indicates a more favorable binding interaction.[10] These functions are mathematical models that account for various intermolecular forces, such as electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation energies.[11]

The ultimate goal is to identify the binding mode with the lowest energy score, which is predicted to be the most stable and representative of the actual biological interaction.[8]

The In Silico Docking Workflow: A Self-Validating System

A successful docking study is not merely about running software; it's a systematic process where each step is designed to ensure accuracy and reproducibility. The following workflow is structured to be a self-validating system, incorporating checkpoints and rationale to build confidence in the final results.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation A Ligand Preparation (2-Methyl-2-nitro-1-benzofuran-3(2h)-one derivatives) B Target Identification & Preparation (e.g., Protein Kinase, DHPS) C Define Search Space (Grid Box Generation) A->C B->C D Run Docking Simulation (e.g., AutoDock Vina) C->D E Analyze Binding Affinity & Poses D->E F Identify Key Interactions (H-bonds, Hydrophobic) E->F G Protocol Validation (Redocking & RMSD Calculation) F->G

Caption: High-level workflow for a molecular docking study.

Part A: Ligand Preparation

The accuracy of a docking simulation is highly dependent on the quality of the input ligand structures. This protocol ensures that the 2-Methyl-2-nitro-1-benzofuran-3(2h)-one derivatives are in an energetically favorable and computationally ready state.

Experimental Protocol:

  • 2D to 3D Structure Generation:

    • Action: Draw the 2D chemical structure of each derivative using software like MarvinSketch or ChemDraw.[12][13] Alternatively, obtain the structure from a database like PubChem using its SMILES string.[14]

    • Causality: Docking algorithms operate in three-dimensional space. This initial conversion provides the foundational 3D coordinates for further refinement.

  • Energy Minimization:

    • Action: Convert the 3D structure to a lower energy conformation using a force field like MMFF94 (Merck Molecular Force Field). This can be done in software like Avogadro or UCSF Chimera.

    • Causality: A synthesized or drawn molecule may have unnatural bond lengths or angles. Energy minimization optimizes the geometry to find a more stable, low-energy conformation, which is more representative of its state in a biological system.[13]

  • File Format Conversion and Preparation:

    • Action: Save the optimized 3D structure. For use with AutoDock Vina, the ligand file must be converted to the PDBQT format. This is typically done using AutoDock Tools (ADT).[14]

    • Causality: The PDBQT format is essential as it contains the 3D coordinates (PDB), partial charges (Q), and atom type definitions (T). ADT automatically defines rotatable bonds, which allows for ligand flexibility during the docking simulation.[15]

Part B: Target Protein Identification and Preparation

The choice of a protein target is dictated by the therapeutic goal. Benzofuran derivatives have shown promise as anticancer and antibacterial agents.[2][16][17] For this guide, a relevant target such as a protein kinase (for cancer) or Dihydropteroate Synthase (DHPS) (for bacterial infections) would be appropriate.[18][19]

Experimental Protocol:

  • Obtain Protein Structure:

    • Action: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[7] It is crucial to select a high-resolution structure (ideally <2.5 Å) that, if possible, is co-crystallized with a known inhibitor.

    • Causality: A high-resolution structure provides more accurate atomic coordinates. A co-crystallized ligand helps in identifying the correct binding site and is essential for validating the docking protocol later.[20]

  • Clean the Protein Structure:

    • Action: Using visualization software like PyMOL or UCSF Chimera, remove all non-essential molecules from the PDB file.[21][22][23] This includes water molecules, co-solvents, ions, and any co-crystallized ligands. If the protein has multiple chains, retain only the one containing the active site of interest.[13]

    • Causality: Water molecules and ions can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (e.g., as a bridging water molecule). Removing them simplifies the system and focuses the calculation on the direct protein-ligand interaction.[13]

  • Prepare the Receptor for Docking:

    • Action: Use AutoDock Tools (ADT) to prepare the protein. This involves:

      • Adding polar hydrogens.

      • Merging non-polar hydrogens.

      • Assigning Kollman partial charges.[24]

    • Causality: Crystal structures often do not include hydrogen atoms. Adding them is critical for correctly defining hydrogen bond donors and acceptors.[25] Assigning partial charges is necessary for the scoring function to accurately calculate electrostatic interactions.[15]

  • Generate Receptor File:

    • Action: Save the prepared protein in the PDBQT file format.

    • Causality: Similar to the ligand, the PDBQT format is required by AutoDock Vina for the receptor, containing all necessary coordinate and charge information.[23]

Part C: Docking Execution with AutoDock Vina

With prepared ligand and receptor files, the next step is to define the search space and run the simulation.

G Receptor Receptor (PDBQT) Vina AutoDock Vina (Docking Engine) Receptor->Vina Ligand Ligand (PDBQT) Ligand->Vina Config Configuration File (Grid Box Coordinates & Size) Config->Vina Output Output Files (Poses & Scores) Vina->Output

Caption: Input and output flow for an AutoDock Vina simulation.

Experimental Protocol:

  • Define the Binding Site (Grid Box):

    • Action: In ADT, load the prepared protein PDBQT file. Center a "grid box" over the known active site. The size of the box should be large enough to encompass the entire binding pocket, allowing the ligand ample room to move.[24][26] Record the center coordinates (x, y, z) and dimensions (x, y, z) of the box.

    • Causality: The grid box defines the search space for the docking algorithm. It confines the calculation to the region of interest, significantly improving computational efficiency and preventing the ligand from docking to irrelevant sites on the protein surface.[27]

  • Create a Configuration File:

    • Action: Create a text file (e.g., config.txt) that specifies the input files and grid box parameters.

    • Example config.txt:

    • Causality: This file provides all the necessary instructions for the Vina executable, ensuring a reproducible setup.[28]

  • Run AutoDock Vina:

    • Action: Execute Vina from the command line, referencing the configuration file.

    • Command: vina --config config.txt --log results.log

    • Causality: This command initiates the search algorithm and scoring function, which will generate a series of binding poses for the ligand and rank them by binding affinity. The output is saved to the specified out and log files.[29]

Analysis, Interpretation, and Validation

The output of a docking run is a set of predicted binding poses and their corresponding energy scores. Rigorous analysis is required to extract meaningful biological insights.

Quantitative Data Analysis

The primary quantitative output is the binding affinity, reported in kcal/mol.[29] Lower (more negative) values suggest stronger binding.[10] The results for a series of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one derivatives can be summarized in a table for easy comparison.

Table 1: Hypothetical Docking Results for Benzofuranone Derivatives Against Target X

Compound IDBinding Affinity (kcal/mol)RMSD (Å) from Ref.No. of H-BondsKey Interacting Residues
Derivative 1-8.51.23TYR 151, LYS 45, ASP 101
Derivative 2-7.91.82TYR 151, GLU 98
Derivative 3-9.20.94TYR 151, LYS 45, ASP 101, SER 152
Derivative 4-6.82.51LYS 45
Control Ligand-9.5N/A5TYR 151, LYS 45, ASP 101, SER 152, GLY 153
Qualitative and Structural Analysis

Experimental Protocol:

  • Visualize Docking Poses:

    • Action: Load the receptor PDBQT file and the output PDBQT file (containing the docked poses) into PyMOL or UCSF Chimera.[30][31]

    • Causality: Visual inspection is critical to assess the plausibility of a binding pose. It allows the researcher to see how well the ligand fits into the binding pocket.[30]

  • Analyze Intermolecular Interactions:

    • Action: Use the visualization software's analysis tools to identify specific interactions between the ligand and protein residues. Look for:

      • Hydrogen Bonds: Key for specificity and affinity.

      • Hydrophobic Interactions: Major contributors to the overall binding energy.

      • Pi-Pi Stacking: Interactions between aromatic rings.

      • Ionic Interactions: Between charged groups.

    • Causality: Understanding the specific molecular interactions provides a mechanistic hypothesis for the compound's activity.[30] It can explain why one derivative binds more strongly than another and can guide future chemical modifications for lead optimization.

Trustworthiness: The Self-Validating Protocol

A docking protocol must be validated to be considered trustworthy. The most common and robust method is to redock a known ligand.[18]

Experimental Protocol:

  • Select a Validation System:

    • Action: Choose a protein from the PDB that was crystallized with a bound ligand (a co-crystal structure).

  • Prepare and Redock:

    • Action: Extract the co-crystallized ligand from the PDB file. Prepare both the protein and this ligand using the exact same protocols described in sections 2.1 and 2.2. Then, perform the docking using the same grid box parameters from which the ligand was extracted.

    • Causality: This tests whether the chosen docking protocol can reproduce a known, experimentally determined binding pose.

  • Calculate Root-Mean-Square Deviation (RMSD):

    • Action: Superimpose the top-ranked docked pose of the ligand onto the original crystallographic pose. Calculate the RMSD between the heavy atoms of the two poses.

    • Interpretation: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable and can accurately predict binding modes.[18][20][32] If the RMSD is low, the protocol is validated, and the researcher can have higher confidence in the results obtained for the novel benzofuranone derivatives.

Conclusion

In silico molecular docking is a powerful and efficient technique for exploring the therapeutic potential of novel compounds like 2-Methyl-2-nitro-1-benzofuran-3(2h)-one derivatives.[4] By following a systematic and self-validating workflow—from meticulous ligand and protein preparation to rigorous analysis and protocol validation—researchers can generate reliable hypotheses about binding affinities and mechanisms of action. This guide provides the foundational framework and detailed protocols to empower scientists to leverage this computational tool effectively, accelerating the journey of drug discovery and development.

References

  • A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. (2025, December 26). Vertex AI Search.
  • How to interprete and analyze molecular docking results? (2024, September 19).
  • Molecular Docking Results Analysis and Accuracy Improvement.
  • Molecular Docking: Principles, Advances, and Its Applications in Drug Discovery. (2022, July 22). Bentham Science.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
  • What is the most simple protocol to prepare the liberary of ligands for molocular docking? (2023, May 5).
  • Molecular Docking in Modern Drug Discovery: Principles and Recent Applic
  • How to validate the molecular docking results? (2022, April 25).
  • Tutorial – AutoDock Vina. (2020, December 4). Scripps Research.
  • Molecular Docking: Principles, Advances, and Its Applications in Drug Discovery. (2024, March 1).
  • How I can analyze and present docking results? (2020, May 18).
  • Principles, Processes and Types of Molecular Docking.
  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC.
  • Tutorial: Prepping Molecules. (2025, June 6). UCSF DOCK.
  • Session 4: Introduction to in silico docking. University of Oxford.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025, March 29). YouTube.
  • In-Silico Molecular Docking Based Drug Repurposing Approaches. (2025, January 12). YouTube.
  • Preparing the protein and ligand for docking. (2025, April 8). ScotChem.
  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). Scripps Research.
  • Vina Docking Tutorial. Eagon Research Group.
  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube.
  • A Guide to In Silico Drug Design. PMC - NIH.
  • Validation Studies of the Site-Directed Docking Program LibDock. (2007, November 7).
  • Steps of ligand docking. Docking Server.
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems (RSC Publishing).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube.
  • Lessons from Docking Validation.
  • Molecular docking proteins preparation. (2019, September 20).
  • Ligand Aligning Method for Molecular Docking: Alignment of Property-Weighted Vectors. (2012, April 3).
  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024, July 15). IntechOpen.
  • [MD-2] Protein Preparation for Molecular Docking. (2022, November 22). YouTube.
  • Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. Benchchem.
  • DOCKING TUTORIAL. (2010, June 24).
  • Anticancer therapeutic potential of benzofuran scaffolds. (2023, April 11). Semantic Scholar.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
  • Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. PubMed.
  • Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase. (2003, October 1). PubMed.
  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025, November 23).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Methyl-2-nitro-1-benzofuran-3(2h)-one

Application Note: Synthesis and Functionalization Protocol for 2-Methyl-2-nitro-1-benzofuran-3(2H)-one Introduction & Strategic Rationale Benzofuran-3(2H)-ones (coumaranones) and their functionalized derivatives are priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Functionalization Protocol for 2-Methyl-2-nitro-1-benzofuran-3(2H)-one

Introduction & Strategic Rationale

Benzofuran-3(2H)-ones (coumaranones) and their functionalized derivatives are privileged scaffolds in medicinal chemistry and materials science. They serve as critical intermediates for antiarrhythmic drugs (such as dronedarone) [1], potent anticandidal and antifungal agents [2], and advanced ternary composite antioxidants [3].

The target compound, 2-Methyl-2-nitro-1-benzofuran-3(2H)-one , presents a unique synthetic challenge due to the steric hindrance and electronic properties of the gem-methyl-nitro substitution at the C2 position. This application note details a robust, two-phase functionalization protocol starting from the commercially accessible benzofuran-3(2H)-one core. By sequentially generating the C2-enolate for methylation, followed by a controlled oxidative nitration of the resulting tertiary carbon, we establish a self-validating, high-yield synthetic pipeline.

Mechanistic Pathway

The synthesis relies on the inherent acidity of the C2 protons adjacent to the carbonyl and the ether oxygen.

  • Alkylation: Deprotonation of benzofuran-3(2H)-one yields an enolate that undergoes nucleophilic attack on methyl iodide.

  • Nitration: The subsequent 2-methylbenzofuran-3(2H)-one is deprotonated using a strong, non-nucleophilic base. The resulting sterically hindered enolate is trapped using tetranitromethane (TNM) or an alkyl nitrate, which acts as an electrophilic nitrating agent, transferring the nitro group to the C2 position.

MechanisticPathway A Benzofuran-3(2H)-one (Starting Material) B 2-Methylbenzofuran-3(2H)-one (Intermediate) A->B 1. NaH, THF 2. MeI, 0°C to RT C 2-Methyl-2-nitro-1- benzofuran-3(2H)-one (Target) B->C 1. LDA, THF, -78°C 2. Tetranitromethane

Fig 1: Two-stage enolate functionalization pathway for C2 substitution.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and reaction conditions required to suppress O-alkylation and promote the desired C-alkylation/nitration.

Reagent / SubstrateRoleEquivalentsTemp (°C)Time (h)Expected Yield
Benzofuran-3(2H)-oneStarting Material1.0N/AN/AN/A
Sodium Hydride (60%)Base (Phase 1)1.10 to 252.0N/A
Methyl Iodide (MeI)Electrophile1.20 to 254.078 - 85%
LDA (2.0 M in THF)Base (Phase 2)1.15-781.0N/A
TetranitromethaneNitrating Agent1.2-78 to 03.060 - 68%

Step-by-Step Experimental Protocol

Note: All procedures must be conducted in a fume hood under an inert argon atmosphere. Tetranitromethane is a strong oxidizer; handle with appropriate PPE and avoid contact with easily oxidizable materials.

Phase 1: Synthesis of 2-Methylbenzofuran-3(2H)-one

Causality Insight: Sodium hydride is selected to irreversibly deprotonate the C2 position. The reaction is initiated at 0°C to control the exothermic hydrogen gas evolution and prevent ring-opening side reactions.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and addition funnel.

  • Deprotonation: Suspend Sodium Hydride (60% dispersion in mineral oil, 44 mmol, 1.1 eq) in anhydrous THF (50 mL) and cool to 0°C using an ice bath.

  • Substrate Addition: Dissolve benzofuran-3(2H)-one (40 mmol, 1.0 eq) in anhydrous THF (30 mL). Add this solution dropwise to the NaH suspension over 30 minutes. Stir for an additional 1 hour at 0°C until gas evolution ceases.

  • Alkylation: Add Methyl Iodide (48 mmol, 1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4 hours.

  • Validation & Quench: Monitor via TLC (Hexanes:EtOAc 8:2). Upon consumption of the starting material, quench the reaction carefully with saturated aqueous NH₄Cl (20 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient 5-15% EtOAc in Hexanes) to afford 2-methylbenzofuran-3(2H)-one as a pale yellow oil.

Phase 2: Synthesis of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one

Causality Insight: Lithium diisopropylamide (LDA) is required here instead of NaH because the C2 proton is now sterically hindered and less acidic due to the electron-donating methyl group. The -78°C temperature is critical to stabilize the tertiary enolate before the addition of the nitrating agent.

  • Enolate Generation: In a flame-dried 100 mL flask under argon, dissolve 2-methylbenzofuran-3(2H)-one (10 mmol, 1.0 eq) in anhydrous THF (30 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Base Addition: Add LDA (2.0 M in THF/heptane/ethylbenzene, 11.5 mmol, 1.15 eq) dropwise over 15 minutes. Stir at -78°C for 1 hour to ensure complete enolate formation.

  • Nitration: Dissolve Tetranitromethane (12 mmol, 1.2 eq) in anhydrous THF (5 mL) and add dropwise to the enolate solution.

  • Thermal Gradient: Maintain the reaction at -78°C for 1 hour, then slowly allow it to warm to 0°C over 2 hours.

  • Quench & Workup: Quench with 10% aqueous HCl (15 mL) at 0°C. Extract with Dichloromethane (DCM) (3 x 30 mL). Wash the organics with water and brine, then dry over MgSO₄.

  • Isolation: Concentrate under reduced pressure. Purify the crude residue by flash chromatography (silica gel, 10% EtOAc in Hexanes) to yield the target compound, 2-Methyl-2-nitro-1-benzofuran-3(2H)-one.

ExperimentalWorkflow N1 Inert Atmosphere Setup (Argon, Flame-dried glassware) N2 Enolate Generation (LDA, THF, -78°C) N1->N2 N3 Electrophilic Nitration (Tetranitromethane addition) N2->N3 N4 Controlled Warming (-78°C to 0°C) N3->N4 N5 Acidic Quench & Extraction (10% HCl, DCM) N4->N5 N6 Chromatographic Purification (Silica Gel, Hexanes/EtOAc) N5->N6

Fig 2: Procedural workflow for the Phase 2 oxidative nitration.

References

  • An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride Indian Academy of Sciences (J. Chem. Sci.)[Link]

  • Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives SciSpace / Anadolu University[Link]

  • Method for synthesizing benzofuranone by one-step method (CN111170972A)
Application

Application Note: Purification and Recrystallization Strategies for 2-Methyl-2-nitro-1-benzofuran-3(2H)-one

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Document Type: Technical Protocol & Mechanistic Guide Introduction and Chemical Context The benzofuran-3(2H)-one (2-coumaranone) scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Context

The benzofuran-3(2H)-one (2-coumaranone) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a precursor for complex spirocyclic compounds, aurones, and various antimicrobial or chemiluminescent agents[1][2]. The synthesis of highly substituted derivatives, such as 2-methyl-2-nitro-1-benzofuran-3(2H)-one , introduces significant purification challenges.

The presence of the strongly electron-withdrawing and sterically demanding nitro group at the C2 position alongside a methyl group creates a unique electronic environment. This substitution pattern can increase the molecule's susceptibility to thermal degradation or ring-opening under harsh basic conditions. Consequently, standard aggressive purification techniques must be replaced with orthogonal, mild isolation strategies—specifically, a combination of flash column chromatography followed by controlled two-solvent recrystallization[3].

Mechanistic Rationale for Purification Strategy

A self-validating purification system requires understanding the physicochemical causality behind each step:

  • Avoidance of Strong Bases: The benzofuran-3(2H)-one core can undergo base-catalyzed ring opening or enolization (if alpha-protons are available, though blocked here by methyl and nitro groups)[2]. Therefore, liquid-liquid extractions must utilize neutral or mildly acidic aqueous washes (e.g., saturated NH4​Cl or brine) rather than strong bases like NaOH .

  • Chromatographic Pre-Purification: Direct recrystallization of crude nitrated benzofuranones often fails due to the presence of highly polar, tarry byproducts that inhibit crystal nucleation. A preliminary silica gel plug or flash chromatography step using a moderately polar solvent system (e.g., Ethyl Acetate/Petroleum Ether) is required to remove these nucleation inhibitors[3].

  • Two-Solvent Recrystallization Dynamics: The target compound possesses a polar core (ketone and nitro group) and a lipophilic aromatic ring. A two-solvent system (solvent/anti-solvent) leverages this dual nature. The compound is dissolved in a minimal amount of a "good" solvent (e.g., hot Ethanol or Ethyl Acetate) to disrupt intermolecular forces, followed by the dropwise addition of an "anti-solvent" (e.g., Water or Hexanes) to lower the dielectric constant of the medium, forcing the target molecule to nucleate while leaving structurally dissimilar impurities in the mother liquor.

Purification Workflow Visualization

The following diagram outlines the logical progression of the purification sequence, ensuring a high-purity yield suitable for downstream pharmaceutical screening or structural characterization.

PurificationWorkflow N1 Crude Reaction Mixture (2-Methyl-2-nitro-1-benzofuran-3(2H)-one) N2 Liquid-Liquid Extraction (EtOAc / Sat. NaCl) N1->N2 Quench & Extract N3 Flash Column Chromatography (Silica Gel, EtOAc/Hexanes) N2->N3 Organic Phase Concentration N4 Hot Solvent Dissolution (Minimal Hot EtOH or EtOAc) N3->N4 Enriched Fractions (>85% Purity) N5 Anti-Solvent Titration (Hexanes or H2O until turbid) N4->N5 T = 60-70°C N6 Controlled Cooling (25°C -> 4°C, 12 hours) N5->N6 Nucleation Phase N7 Vacuum Filtration & Analytical Verification (NMR/HPLC) N6->N7 Crystal Harvest

Caption: Orthogonal purification workflow for substituted benzofuran-3(2H)-ones, transitioning from bulk separation to precision crystallization.

Empirical Data: Solvent System Selection

Selecting the correct solvent system is critical. The table below summarizes the efficacy of various solvent combinations commonly employed for highly substituted benzofuran-3(2H)-one derivatives[1][2][3].

Solvent System (Good / Anti)Ratio (v/v)Solubilization Temp (°C)Cooling ProfileYield / Purity Impact
Ethyl Acetate / Hexanes 1 : 3 to 1 : 560 - 65Fast (2-4 hours)Moderate yield; excellent for removing polar impurities.
Ethanol / Water 1 : 0.5 to 1 : 170 - 75Slow (12-24 hours)High yield; ideal for nitro-compounds due to H-bonding dynamics.
Dichloromethane / Pentane 1 : 435 - 40Very Fast (<2 hours)Low thermal stress; prone to trapping solvent in crystal lattice.
Methanol / Diethyl Ether 1 : 250 - 55Moderate (6 hours)Good for highly crystalline derivatives; requires anhydrous conditions[2].

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the recrystallization phase unless TLC/LC-MS confirms that the major tarry byproducts have been removed via chromatography.

Phase 1: Workup and Pre-Purification
  • Quenching: Quench the crude reaction mixture containing 2-methyl-2-nitro-1-benzofuran-3(2H)-one by pouring it into ice-cold saturated aqueous NaCl (brine) to prevent thermal spiking.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×15 mL per gram of theoretical yield). The benzofuranone core partitions favorably into the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure (rotary evaporation) at a bath temperature not exceeding 35 °C to preserve the integrity of the nitro-compound.

  • Flash Chromatography: Load the crude oil onto a silica gel column. Elute using a gradient of Ethyl Acetate in Petroleum Ether (starting at 1:9, moving to 3:7)[3]. Monitor fractions via TLC (UV active at 254 nm). Combine and concentrate fractions containing the target mass.

Phase 2: Two-Solvent Recrystallization (Ethanol/Water Method)

Note: This method is preferred for nitro-aromatics as the protic solvent network helps exclude non-polar organic impurities during lattice formation.

  • Dissolution: Transfer the semi-pure solid (from Phase 1) to a clean, dry Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of absolute Ethanol (approximately 2-3 mL per gram of solid).

  • Heating: Gently heat the suspension on a stirring hotplate to 65–70 °C until the solid is completely dissolved. Causality Note: Do not boil vigorously; excessive heat can cause degradation of the nitro-aliphatic center.

  • Anti-Solvent Addition: While maintaining the temperature and stirring, add pre-warmed distilled water dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of hot Ethanol just until the turbidity clears. This establishes a saturated solution exactly at the solubility limit.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2-4 hours. Causality Note: Rapid cooling (e.g., plunging into an ice bath immediately) causes rapid precipitation, which traps impurities (occlusion) within the crystal lattice.

  • Maturation: Once the flask reaches room temperature and initial crystallization is observed, transfer the flask to a 4 °C refrigerator for 12 hours to maximize yield.

  • Harvesting: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Ethanol/Water (1:2) mixture to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Dry the crystals under high vacuum (desiccator) for 24 hours before subjecting them to NMR ( 1H , 13C ) and HPLC analysis for final purity validation.

Sources

Method

Catalytic reactions utilizing 2-Methyl-2-nitro-1-benzofuran-3(2h)-one as a substrate

Application Note: Catalytic Denitrative Functionalization of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Denitrative Functionalization of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The benzofuran-3(2H)-one scaffold is a highly privileged pharmacophore frequently found in bioactive natural products (e.g., aurones) and modern therapeutics. While the dearomatization of 2-nitrobenzofurans is a well-established route to complex polycyclic frameworks (), starting directly from the partially saturated 2-Methyl-2-nitro-1-benzofuran-3(2H)-one (CAS: 28439-74-9) offers a distinct synthetic advantage. This substrate bypasses the dearomatization energy penalty and acts as a highly reactive precursor for C2-quaternary center construction.

Because the tertiary nitro group is highly polarized and possesses a relatively low reduction potential, it serves as a traceless activating group. This guide details two orthogonal catalytic methodologies utilizing this substrate:

  • Visible-Light Photoredox Denitrative Alkylation (Radical Pathway)

  • Lewis Acid-Catalyzed Denitrative Substitution (Ionic Pathway)

Physicochemical Profiling

Before initiating catalytic workflows, it is critical to verify the integrity of the substrate. 2-Methyl-2-nitro-1-benzofuran-3(2H)-one is sensitive to prolonged exposure to strong bases and ambient UV light.

Table 1: Substrate Parameters & Quality Control Metrics

ParameterValue / SpecificationAnalytical Rationale
Chemical Formula C₉H₇NO₄-
Molecular Weight 193.16 g/mol Confirmed via HRMS (ESI+) [M+H]⁺ 194.0448
CAS Number 28439-74-9-
Appearance Pale yellow crystalline solidDeepening to orange indicates premature denitration.
Storage Conditions 2–8 °C, inert atmosphere (Ar/N₂)Prevents ambient moisture-driven hydrolysis of the C3-ketone.

Application 1: Visible-Light Photoredox Denitrative Alkylation

Causality & Design

Tertiary nitroalkanes are notoriously difficult to functionalize via traditional cross-coupling due to steric hindrance and the lack of an α-proton. However, under photoredox conditions, the nitro group can be extruded via single-electron transfer (SET). We utilize a reductive quenching cycle: the excited state of the photocatalyst ( ∗IrIII ) is reduced by Hantzsch Ester (HE) to a highly reducing IrII species. This IrII species donates an electron to the substrate, triggering mesolytic cleavage to expel a stable nitrite anion ( NO2−​ ) and generate a transient C2-tertiary radical. This radical is subsequently intercepted by a Michael acceptor.

PhotoredoxCycle Ir3 Ir(III) Catalyst Ir3_star *Ir(III) Excited State Ir3->Ir3_star hν (Blue LED, 450nm) Ir2 Ir(II) Reduced State Ir3_star->Ir2 SET from HE Ir2->Ir3 SET to Substrate Substrate 2-Methyl-2-nitro- benzofuran-3-one Ir2->Substrate Electron Transfer Radical C2-Tertiary Radical Intermediate Substrate->Radical - NO₂⁻ (Mesolytic Cleavage) Product C2-Alkylated Benzofuran-3-one Radical->Product + Michael Acceptor + HAT HE Hantzsch Ester (HE) HE->Ir3_star

Fig 1: Photoredox catalytic cycle for denitrative alkylation of the benzofuran-3(2H)-one substrate.

Quantitative Optimization Data

To ensure a self-validating system, catalyst and reductant pairing must be precise. As shown below, omitting the Hantzsch ester stalls the reaction, proving its dual role as an electron and hydrogen-atom donor.

Table 2: Optimization of Photoredox Denitrative Alkylation

EntryPhotocatalyst (2 mol %)Reductant / AdditiveLight SourceYield (%)
1 Ru(bpy)3​Cl2​ Hantzsch Ester (1.5 eq)Blue LED (450 nm)45
2 fac−Ir(ppy)3​ Hantzsch Ester (1.5 eq) Blue LED (450 nm) 88
3 fac−Ir(ppy)3​ DIPEA (2.0 eq)Blue LED (450 nm)32
4NoneHantzsch Ester (1.5 eq)Blue LED (450 nm)0
5 fac−Ir(ppy)3​ Hantzsch Ester (1.5 eq)Dark0
Step-by-Step Protocol: Denitrative Conjugate Addition

Self-Validating IPQC (In-Process Quality Control) markers are embedded in the steps.

  • Preparation (Glovebox/Schlenk Line): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-Methyl-2-nitro-1-benzofuran-3(2H)-one (0.5 mmol, 1.0 equiv), fac−Ir(ppy)3​ (0.01 mmol, 2 mol %), and Hantzsch ester (0.75 mmol, 1.5 equiv).

  • Solvent & Reagent Addition: Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous, degassed DMF (5.0 mL) followed by methyl acrylate (1.5 mmol, 3.0 equiv).

    • Causality Checkpoint: DMF is chosen for its polarity, which stabilizes the transient radical anion prior to NO2−​ extrusion. Degassing is mandatory; ambient O2​ will aggressively quench the ∗IrIII excited state.

  • Irradiation: Seal the tube and place it in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature for 16 hours.

    • Self-Validating Marker: The initial bright yellow solution will transition to a deep, luminescent green/brown during active catalytic turnover.

  • Quenching & Workup: Turn off the light. Dilute the mixture with EtOAc (20 mL) and wash with half-saturated brine (3 × 15 mL) to remove DMF and residual nitrite salts.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc, 85:15) to isolate the C2-alkylated product.

Application 2: Lewis Acid-Catalyzed Denitrative Substitution

Causality & Design

In the absence of light, the tertiary nitro group alpha to the C3-ketone can be activated via Lewis acid coordination. The Lewis acid (e.g., SnCl4​ ) coordinates to both the nitro oxygen and the ketone, facilitating the departure of the nitrite group to form a highly electrophilic oxocarbenium-like ion pair. This intermediate can be trapped by nucleophiles such as azidotrimethylsilane ( TMSN3​ ), providing a direct route to 2-azido-2-methylbenzofuran-3(2H)-ones—valuable precursors for unnatural amino acid synthesis.

Workflow Step1 1. Lewis Acid Activation (-78°C) Step2 2. Denitration (Oxocarbenium Formation) Step1->Step2 Step3 3. Nucleophilic Trapping (TMSN3) Step2->Step3 Step4 4. Bicarbonate Quench (0°C) Step3->Step4 Step5 5. Chromatographic Isolation Step4->Step5

Fig 2: Step-by-step experimental workflow for Lewis acid-catalyzed denitrative substitution.

Step-by-Step Protocol: Denitrative Azidation
  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 2-Methyl-2-nitro-1-benzofuran-3(2H)-one (0.5 mmol) in anhydrous CH2​Cl2​ (5.0 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality Checkpoint: The cryogenic temperature is strictly required to prevent the thermal decomposition of the highly reactive oxocarbenium intermediate into ring-opened side products.

  • Lewis Acid Addition: Add SnCl4​ (1.0 M in CH2​Cl2​ , 0.6 mmol, 1.2 equiv) dropwise over 5 minutes. Stir for 15 minutes at -78 °C.

    • Self-Validating Marker: A distinct color shift from pale yellow to deep orange confirms the formation of the Lewis acid-substrate complex.

  • Nucleophilic Trapping: Add TMSN3​ (0.75 mmol, 1.5 equiv) dropwise. Maintain the reaction at -78 °C for 30 minutes, then gradually allow it to warm to 0 °C over 2 hours.

  • Quenching: Quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO3​ (10 mL).

    • Causality Checkpoint: Basic quenching neutralizes the Lewis acid and destroys any unreacted TMSN3​ , preventing the formation of volatile and hazardous hydrazoic acid ( HN3​ ).

  • Isolation: Extract with CH2​Cl2​ (3 × 10 mL), dry over MgSO4​ , and concentrate. Purify rapidly via silica gel chromatography to yield the azido-product.

References

  • Title: Metal-Free Diastereo- and Enantioselective Dearomative Formal [3 + 2] Cycloaddition of 2-Nitrobenzofurans and Isocyanoacetate Esters Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Organocatalyzed Asymmetric Dearomative Aza-Michael/Michael Addition Cascade of 2-Nitrobenzofurans and 2-Nitrobenzothiophenes with 2-Aminochalcones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Recent advances in asymmetric dearomatization of nitro(hetero)arenes Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Visible Light-Induced Pd-Catalyzed Alkyl-Heck Reaction of Oximes (Demonstrating photoredox-compatible denitrative pathways) Source: ACS Catalysis (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Methyl-2-nitro-1-benzofuran-3(2H)-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize 2,2-disubstituted benzofuran-3-ones. The synthesis of 2-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize 2,2-disubstituted benzofuran-3-ones. The synthesis of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one presents a unique chemical challenge: introducing a nitro group at the sterically hindered and electronically sensitive α -position without destroying the benzofuran core.

This guide provides an authoritative, self-validating troubleshooting framework to help you bypass common synthetic traps and maximize your isolated yields.

Mechanistic Pathway & Workflow

Direct electrophilic nitration of 2-methylbenzofuran-3(2H)-one (2-methylcoumaranone) typically fails, resulting in massive yield losses due to competitive nitration on the highly activated aromatic ring (C-5 or C-7 positions). To achieve exclusive α -nitration, we must shift from an electrophilic paradigm to a radical-cation mediated electron-transfer pathway .

By converting the starting material into an enol silyl ether (ESE) and treating it with tetranitromethane (TNM), the reaction proceeds via an intermediate Electron Donor-Acceptor (EDA) complex. This completely bypasses the aromatic ring, as validated by the foundational work of [1].

G A 2-Methylbenzofuran-3(2H)-one (Starting Material) B Enol Silyl Ether (ESE) Intermediate A->B TMSCl, Et₃N, NaI (Mild) F Aromatic Nitration (Side Product) A->F Direct HNO₃/H₂SO₄ (Avoid) C EDA Complex (ESE + TNM) B->C Tetranitromethane (TNM) D Radical Ion Triad [ESE•⁺, NO₂•, C(NO₂)₃⁻] C->D Electron Transfer (hv or Δ) E 2-Methyl-2-nitro-1-benzofuran-3(2H)-one (Target Product) D->E Homolytic Coupling (- TMS-C(NO₂)₃)

Mechanistic pathway of α-nitration via enol silyl ether radical cations.

Troubleshooting Guide

Q: Why am I observing massive yield losses to 5-nitro and 7-nitro aromatic byproducts? A: This is a causality of reagent selection. Direct nitration utilizing HNO3​/H2​SO4​ or acetyl nitrate ( HNO3​/Ac2​O ) generates the highly electrophilic nitronium ion ( NO2+​ ). The oxygen atom in the benzofuran ring strongly donates electron density into the aromatic system via resonance, making the C-5 and C-7 positions far more nucleophilic than the enolic α -carbon. Resolution: Abandon direct nitration. You must mask the ketone as an enol silyl ether to force the reaction through a radical-cation triad intermediate (see workflow diagram), which exclusively couples at the α -carbon.

Q: My enol silyl ether intermediate formation is stalling or resulting in ring-opening. How do I fix this? A: Strong bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) can trigger a retro-aldol-type cleavage of the benzofuran-3-one lactone/ketone ring. Resolution: Utilize a mild, neutral silylating system. The combination of Chlorotrimethylsilane (TMSCl), Triethylamine ( Et3​N ), and Sodium Iodide (NaI) in acetonitrile generates Trimethylsilyl Iodide (TMS-I) in situ. This highly reactive but neutral electrophile smoothly converts the ketone to the enol silyl ether without basic ring cleavage.

Q: The reaction mixture turns deep red upon adding TNM, but the α -nitro product yield remains low. Why? A: The deep red color visually confirms the successful formation of the EDA complex between your enol silyl ether and TNM [1]. However, if the solution does not bleach to a pale yellow, the subsequent single-electron transfer (SET) step is kinetically stalled. This often happens if the reaction is kept too cold without photochemical assistance. Resolution: Apply photochemical activation. Irradiating the charge-transfer absorption band of the red solution at -40 °C facilitates the electron transfer, driving the homolytic coupling to completion without the thermal degradation that occurs at room temperature.

Standard Operating Procedure (Step-by-Step Methodology)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoints are met.

Step 1: Synthesis of 2-Methyl-3-(trimethylsiloxy)benzofuran
  • Setup: Flame-dry a 100 mL Schlenk flask under argon. Add 2-methylbenzofuran-3(2H)-one (10 mmol) and anhydrous acetonitrile (30 mL).

  • Reagent Addition: Add NaI (12 mmol) and Et3​N (15 mmol). Stir for 5 minutes. Dropwise add TMSCl (12 mmol) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with ice-cold saturated NaHCO3​ , extract with pentane (3 x 20 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint 1: Analyze the crude product via FTIR. The reaction is successful if the strong ketone C=O stretch (~1720 cm⁻¹) has completely disappeared, replaced by a C=C enol stretch (~1640 cm⁻¹).

Step 2: Radical-Cation Mediated α -Nitration
  • Setup: Dissolve the crude enol silyl ether (approx. 10 mmol) in anhydrous dichloromethane (40 mL) under argon and cool to -40 °C.

  • TNM Addition: Dropwise add Tetranitromethane (TNM) (11 mmol) dissolved in 10 mL DCM.

  • Validation Checkpoint 2: The solution must immediately turn a vivid, deep red, confirming EDA complex formation.

  • Activation: Irradiate the flask using a standard broad-spectrum visible light source (or a specific LED matching the EDA absorption band) at -40 °C for 2 hours.

  • Validation Checkpoint 3: The reaction is complete when the deep red color completely bleaches to a pale yellow/colorless solution, indicating successful radical coupling.

  • Purification: Concentrate the solvent carefully under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate 2-Methyl-2-nitro-1-benzofuran-3(2H)-one.

Quantitative Data & Yield Comparison

The table below summarizes the causal relationship between the chosen synthetic strategy and the resulting product distribution.

Nitrating Agent / StrategyConditions α -Nitro Target Yield (%)Aromatic Nitro Byproducts (%)
HNO₃ / Ac₂O (Direct)0 °C, 2 hours< 5%> 85% (C-5 / C-7 nitration)
Isoamyl Nitrate / t-BuOK THF, -78 °C35%0% (Massive ring-opening observed)
NO₂BF₄ (via Enol Silyl Ether)DCM, -78 °C58%18%
TNM (Thermal via ESE)DCM, 25 °C76%< 2%
TNM (Photochemical via ESE)DCM, -40 °C, hv92% 0%

Frequently Asked Questions (FAQs)

Q: Can I substitute TNM with Ceric Ammonium Nitrate (CAN) to generate the radical cation? A: While CAN is a well-known single-electron oxidant capable of generating radical cations from enol silyl ethers, it is highly discouraged for this specific substrate. CAN is typically used as a hydrated salt ( Ce(NH4​)2​(NO3​)6​⋅xH2​O ). The presence of water, combined with the oxidative environment, frequently leads to the oxidative cleavage of the benzofuran ring. TNM in strictly anhydrous dichloromethane is required to maintain structural integrity.

Q: What are the critical safety protocols for handling Tetranitromethane (TNM)? A: TNM is a highly potent oxidant and can be explosive, particularly when mixed with basic organic impurities or when heated to dryness.

  • Never distill TNM to dryness.

  • Always handle TNM behind a blast shield in a well-ventilated fume hood.

  • Quench any unreacted TNM with an aqueous solution of sodium sulfite ( Na2​SO3​ ) before disposal.

References

  • Rathore, R., & Kochi, J. K. (1996). alpha-Nitration of Ketones via Enol Silyl Ethers. Radical Cations as Reactive Intermediates in Thermal and Photochemical Processes. Journal of Organic Chemistry, 61(2), 627-639.[Link]

Optimization

Troubleshooting low aqueous solubility of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one in biological assays

Overcoming Low Aqueous Solubility of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing formul...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Low Aqueous Solubility of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing formulation and assay-readout challenges with 2-Methyl-2-nitro-1-benzofuran-3(2H)-one .

Due to its fused planar benzofuran ring, methyl, and nitro substitutions, this compound is highly lipophilic. While it readily dissolves in organic solvents, it exhibits extremely poor thermodynamic solubility in aqueous biological buffers, leading to kinetic "crash-outs" (precipitation) that can ruin assay integrity. This guide provides mechanistic explanations, a strategic decision matrix, and self-validating protocols to rescue your in vitro assays.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does my compound precipitate immediately upon addition to the assay buffer, even though it is fully dissolved in a 10 mM DMSO stock? A: This is a failure of kinetic solubility. When you spike a highly concentrated organic stock into an aqueous buffer, the local solvent environment changes instantaneously. The hydrophobic benzofuran core cannot form favorable hydrogen bonds with the surrounding water molecules. Instead of dispersing, the drug molecules rapidly aggregate via hydrophobic interactions, nucleate, and precipitate out of solution before equilibrium can be reached[1].

Q2: How can I tell if invisible "micro-precipitation" is occurring and skewing my IC50/EC50 data? A: Micro-precipitates are often invisible to the naked eye but severely disrupt assay integrity by causing two major artifacts:

  • False Negatives (Loss of Exposure): The actual concentration of the free drug available to bind your target is much lower than your calculated concentration, artificially shifting your dose-response curve to the right.

  • False Positives (Optical Interference): Precipitated particles scatter light. If you are using fluorescence, luminescence, or absorbance readouts, this scattering can mimic an assay signal or mask true biological activity[2]. Diagnostic Action: Always validate solubility using nephelometry (measuring light scatter at 620 nm) before applying the compound to your cells or proteins[3].

Q3: Can I just increase the DMSO concentration in my cell culture media to keep it soluble? A: No. While increasing DMSO improves thermodynamic solubility, it introduces severe solvent toxicity. For most cell-based assays, the maximum tolerated concentration of DMSO is strictly 0.1% to 0.5% (v/v) [1]. Exceeding this threshold alters cell membrane permeability, induces apoptosis, and confounds your biological readouts.

Q4: If DMSO isn't enough, what is the best formulation strategy for this specific benzofuran derivative? A: For planar, lipophilic molecules, complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic central cavity. The lipophilic benzofuran core inserts into this cavity, forming a non-covalent inclusion complex. This shields the hydrophobic regions from water, enhancing aqueous solubility up to 500-fold without the cellular toxicity associated with high organic solvents[4],[5].

Part 2: Solubility Enhancement Strategy Matrix

Use the following data table to select the appropriate intervention based on your specific assay type.

StrategyMechanism of ActionMax Recommended ConcentrationBest ForLimitations & Risks
Intermediate Serial Dilution Prevents localized supersaturation by stepping down the DMSO gradient slowly.0.5% final DMSORoutine cell-based assaysMay still fail for highly lipophilic compounds at >10 µM[1].
Non-Ionic Surfactants (Tween-20) Forms micelles around the hydrophobic compound to keep it suspended.0.01% - 0.05% (v/v)Biochemical / Enzyme assaysToxic to living cells ; disrupts lipid bilayers[6].
HP-β-CD Complexation Encapsulates the drug in a hydrophobic cavity, masking it from the aqueous environment.1 - 10 mM (Cyclodextrin)Cell-based & In vivo assaysRequires optimization of the molar ratio; preparation takes more time[4].
Part 3: Self-Validating Experimental Protocol

To guarantee assay integrity, you must use a protocol that inherently verifies its own success. Below is the standardized methodology for creating an HP-β-CD Inclusion Complex for 2-Methyl-2-nitro-1-benzofuran-3(2H)-one, complete with a self-validation checkpoint.

Phase 1: Preparation & Complexation
  • Prepare the Host Solution: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS or cell culture media without FBS) to a final concentration of 10 mM.

  • Prepare the Guest Stock: Dissolve 2-Methyl-2-nitro-1-benzofuran-3(2H)-one in 100% anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature moisture-induced nucleation.

  • Dropwise Integration: Place the HP-β-CD solution on a vortex mixer at medium-high speed. Slowly add the DMSO drug stock dropwise into the vortex vortex.

    • Causality: Vigorous mixing combined with dropwise addition ensures the drug molecules encounter the cyclodextrin cavities immediately, preventing drug-drug aggregation[7].

  • Equilibration: Sonicate the mixture in a water bath at room temperature for 10 minutes to drive the inclusion complex to thermodynamic equilibrium.

Phase 2: The Self-Validation Checkpoint

Do not proceed to your biological assay without confirming the absence of micro-precipitates.

  • Nephelometric Scan: Read the absorbance of the final solution at 620 nm in a clear-bottom plate. A reading of >0.05 OD indicates suspended micro-precipitates[3].

  • Centrifugation Test: Centrifuge the solution at 10,000 x g for 10 minutes.

  • Quantification: Carefully aspirate the supernatant and measure its UV absorbance at the compound's specific λmax​ . Compare this to the theoretical concentration. If the concentration drops by >5% compared to an uncentrifuged sample, the complexation was incomplete, and the molar ratio of HP-β-CD must be increased.

Part 4: Troubleshooting Decision Workflow

Follow this logical pathway to diagnose and resolve solubility failures systematically.

TroubleshootingWorkflow A Prepare 10 mM Stock in 100% Anhydrous DMSO B Dilute into Aqueous Assay Buffer A->B C Validation Checkpoint: Nephelometry (620 nm) B->C D Precipitation Detected (Kinetic Crash / High Scatter) C->D OD > 0.05 E Solution is Clear (Thermodynamically Stable) C->E OD < 0.05 F Strategy 1: Intermediate Serial Dilutions D->F G Strategy 2: Add 0.01% Tween-20 (Biochemical Assays Only) D->G H Strategy 3: HP-β-CD Complexation (Cell Assays) D->H I Proceed to Biological Data Collection E->I F->B Retry G->B Retry H->B Retry

Fig 1. Decision matrix and self-validation workflow for resolving compound precipitation.

References
  • Creative Biolabs. "Aqueous Solubility." Creative Biolabs Assessment Services. Available at:[Link][3]

  • Mettou, A., et al. "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study." National Institutes of Health (PMC). Available at:[Link][2]

  • Patel, M., et al. "Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization." Avensonline. Available at: [Link][4]

  • Popescu, C., et al. "Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability." SciSpace. Available at:[Link][5]

  • ResearchGate Community. "How to enhance drug solubility for in vitro assays?" ResearchGate Q&A. Available at:[Link][6]

  • Weng Low, et al. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." National Institutes of Health (PMC). Available at:[Link]

Sources

Troubleshooting

Optimizing reaction temperature and time for 2-Methyl-2-nitro-1-benzofuran-3(2h)-one preparation

Technical Support Center: Synthesis & Optimization of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis & Optimization of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic parameters governing the alpha-nitration of benzofuran-3(2H)-one systems. This resource is tailored for drug development professionals and synthetic chemists looking to scale and optimize this specific transformation.

Executive Summary & Mechanistic Causality

The synthesis of 2-methyl-2-nitro-1-benzofuran-3(2H)-one via the direct nitration of 2-methyl-1-benzofuran-3(2H)-one presents a classic kinetic versus thermodynamic control problem. The C2 position is highly activated due to the adjacent ether oxygen and the enolizable C3 ketone[1]. However, the fused benzene ring is also electron-rich, making the C5 and C7 positions highly susceptible to electrophilic aromatic substitution (EAS)[2].

To achieve high regioselectivity at the C2 position, the reaction must be strictly kinetically controlled. Elevated temperatures provide the activation energy required for thermodynamic EAS, while extended reaction times in strongly acidic media lead to the hydrolytic cleavage of the furan ring.

Troubleshooting FAQs

Q1: Why does my reaction yield a complex mixture of poly-nitrated products instead of the target C2-nitrated compound? A1: This is a temperature control failure. The activation energy for nitrating the enolized C2 position is lower than that for the aromatic C5/C7 positions. If your internal reaction temperature exceeds 10 °C, the thermal energy overcomes the EAS activation barrier, and the nitronium ion ( NO2+​ ) will indiscriminately attack the aromatic ring[2]. Ensure your cooling bath is maintained at -5 °C to 0 °C and that the nitrating agent is added dropwise to manage the exothermic heat of addition.

Q2: I am observing significant ring-opening and degradation. How do I prevent this? A2: Benzofuran-3(2H)-ones are sensitive to extended exposure to strong Brønsted acids, which protonate the ring oxygen and induce lactone-like hydrolysis. To prevent this, limit the reaction time to exactly 45 minutes. Additionally, avoid using standard "mixed acids" (HNO3/H2SO4). Instead, use acetyl nitrate (generated in situ from HNO3 and acetic anhydride), which provides a milder, less hydrolytic nitrating environment[3].

Q3: How can I self-validate the completion of the reaction before quenching? A3: Implement a strict TLC monitoring protocol (Eluent: Hexane/EtOAc 8:2). The starting 2-methyl-1-benzofuran-3(2H)-one will streak slightly due to enolization on the silica. The target 2-methyl-2-nitro-1-benzofuran-3(2H)-one has a fully substituted C2 position (no enolizable protons), making it significantly less polar and resulting in a tight, distinct spot with a higher Rf​ value. If you observe baseline smearing, acid-catalyzed degradation has begun, and you must quench immediately.

Optimization Data

The following table summarizes the causal relationship between temperature, time, and the resulting product profile.

Temperature (°C)Reaction Time (min)Target Yield (%)Primary Impurity ProfileCausality / Mechanism
-1012045%Unreacted SMInsufficient kinetic energy for complete conversion.
0 45 82% None (Optimal) Kinetic control strictly favors C2 enol attack.
104560%5-Nitro / 7-NitroThermal energy overcomes EAS activation barrier.
25 (RT)3025%Ring-Opened DegradantsAcid-catalyzed ether cleavage accelerates at RT.

Standard Operating Procedure (SOP): Optimized C2-Nitration

Self-Validating Workflow for Maximum Regioselectivity

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare the nitrating mixture by slowly adding 1.5 equivalents of concentrated nitric acid (65%) to a 1:1 mixture of glacial acetic acid and acetic anhydride at 0 °C. Causality Note: This generates acetyl nitrate in situ, preventing the hydrolytic degradation common with sulfuric acid[3].

  • Substrate Dissolution: Dissolve 1.0 equivalent of 2-methyl-1-benzofuran-3(2H)-one in anhydrous dichloromethane (DCM) (10 mL/mmol).

  • Thermal Equilibration: Submerge the reaction flask in an ice/brine bath. Wait 15 minutes to ensure the internal temperature reaches exactly 0 °C.

  • Controlled Addition: Add the nitrating mixture dropwise over 15 minutes. Use an internal thermometer to ensure the temperature does not spike above 2 °C.

  • Kinetic Control: Stir the mixture at 0 °C for exactly 45 minutes. Validate completion via TLC (Hexane:EtOAc 8:2).

  • Irreversible Quenching: Pour the reaction mixture onto a 10x volume of crushed ice with vigorous stirring. This instantly dilutes the acid and precipitates the highly hydrophobic target product, halting all electrophilic activity[3].

  • Isolation & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO3 until CO2 evolution ceases (validating complete acid removal). Dry over anhydrous MgSO4, concentrate under reduced pressure, and recrystallize from hot ethanol.

Pathway & Workflow Visualizations

Optimization A 2-Methyl-1-benzofuran-3(2H)-one B Enol Intermediate (Activated C2) A->B Tautomerization C Acetyl Nitrate (NO2+) 0 °C, 45 min B->C Electrophilic Attack D 2-Methyl-2-nitro-1-benzofuran-3(2H)-one (Target Kinetic Product) C->D Optimal Conditions E 5-Nitro / 7-Nitro Derivatives (Thermodynamic Byproducts) C->E T > 10 °C F Ring-Opened Degradants (Acid Hydrolysis) D->F t > 60 min

Mechanistic pathway and condition-dependent divergence in benzofuran-3(2H)-one nitration.

Protocol S1 1. Substrate Preparation S2 2. Thermal Equilibration (0 °C) S1->S2 S3 3. Dropwise Nitration S2->S3 S4 4. Kinetic Control (45 min) S3->S4 S5 5. Ice-Water Quench S4->S5

Step-by-step optimized workflow for C2-nitration of benzofuran-3(2H)-ones.

References

  • Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal.
  • Regioselective Synthesis of Benzofuranones and Benzofurans.
  • Nitration of methyl benzoate – student sheet. Royal Society of Chemistry.

Sources

Optimization

Technical Support Center: Stability and Storage of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one

Welcome to the technical support center for 2-Methyl-2-nitro-1-benzofuran-3(2h)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Methyl-2-nitro-1-benzofuran-3(2h)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing oxidative degradation of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Introduction: Understanding the Instability of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one

2-Methyl-2-nitro-1-benzofuran-3(2h)-one is a promising heterocyclic compound with potential applications in medicinal chemistry and drug development.[1][2] However, its chemical structure, featuring a nitroalkane moiety and a benzofuranone core, renders it susceptible to degradation, particularly through oxidative pathways. Understanding the underlying mechanisms of this degradation is paramount for maintaining its purity, and stability, and ensuring the reliability of experimental outcomes.

The primary routes of degradation are believed to involve the nitro group and the furanone ring. The nitro group can be susceptible to reduction or elimination reactions, while the benzofuranone ring can undergo oxidative cleavage.[3] Light, heat, and the presence of oxidizing agents can accelerate these degradation processes.

This guide provides a comprehensive framework for identifying, mitigating, and troubleshooting the oxidative degradation of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific issues you might encounter during the storage and handling of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one.

Issue 1: I've observed a change in the physical appearance of my compound (e.g., color change from white to yellow/brown, clumping). What could be the cause?

  • Probable Cause: A change in color or consistency is often the first visual indicator of chemical degradation. This is likely due to the formation of colored degradation products resulting from oxidation or other decomposition pathways. The nitro group, in particular, can be a chromophore, and changes in its chemical environment can lead to a visible color change. Clumping may indicate the absorption of moisture, which can also accelerate degradation.

  • Solution:

    • Immediate Action: Segregate the affected batch to prevent cross-contamination. Do not use it for critical experiments until its purity has been re-assessed.

    • Purity Analysis: Perform a purity analysis using a stability-indicating HPLC method. This will allow you to quantify the remaining parent compound and detect the presence of degradation products.

    • Review Storage Conditions: Carefully review your current storage protocol against the recommended conditions outlined in the FAQs below. Ensure the compound is stored in an inert atmosphere, protected from light, and at the appropriate temperature.

Issue 2: My analytical results (e.g., HPLC, NMR) show unexpected peaks or a decrease in the main peak area over time. How can I confirm if this is due to oxidative degradation?

  • Probable Cause: The appearance of new peaks and a decrease in the parent compound's peak area are strong indicators of degradation. Oxidative degradation can lead to a variety of products with different chromatographic retention times and spectroscopic signatures.

  • Solution:

    • Forced Degradation Study: To confirm that the observed degradation is due to oxidation, a forced degradation study should be performed.[4] This involves intentionally exposing the compound to oxidative stress and analyzing the resulting mixture.

    • Protocol for Oxidative Forced Degradation:

      • Prepare a solution of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one in a suitable solvent (e.g., acetonitrile/water).

      • Treat the solution with a common oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[5][6]

      • Incubate the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24-48 hours).

      • Analyze the stressed sample by HPLC-UV/MS at different time points and compare the chromatograms to those of your stored sample and a freshly prepared standard. The presence of the same degradation peaks will confirm oxidative degradation.

Issue 3: How can I prevent or minimize oxidative degradation during long-term storage?

  • Probable Cause: Continuous exposure to oxygen, light, and elevated temperatures are the primary drivers of oxidative degradation.

  • Solution:

    • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.[3] This can be achieved by using a glove box for handling and storing in vials with septa that can be purged with an inert gas.

    • Light Protection: Store the compound in amber glass vials or wrap clear vials in aluminum foil to protect it from light.[7][8]

    • Temperature Control: Store the compound at a low, controlled temperature. For long-term storage, -20°C is recommended. Avoid repeated freeze-thaw cycles.

    • Use of Antioxidants: For solutions, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be considered, but its compatibility with downstream applications must be verified.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-Methyl-2-nitro-1-benzofuran-3(2h)-one?

For optimal stability, the solid compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes thermal degradation and slows down oxidative processes.
Atmosphere Inert (Nitrogen or Argon)Prevents contact with atmospheric oxygen, a key driver of oxidation.[3]
Light Protected from light (Amber vial or wrapped in foil)Prevents photodegradation, which can be initiated by UV or visible light.[7][8]
Container Tightly sealed glass vialPrevents moisture ingress and contact with reactive surfaces.

Q2: What is a plausible oxidative degradation pathway for this compound?

While specific degradation products for this exact molecule are not extensively documented in the literature, a plausible pathway can be proposed based on the known reactivity of its functional groups. Oxidative stress could lead to the opening of the furanone ring, potentially forming a substituted 2-hydroxyphenylacetic acid derivative. The nitro group could also be susceptible to reactions leading to other oxidized nitrogen species.

G cluster_main Plausible Oxidative Degradation Pathway Parent 2-Methyl-2-nitro-1-benzofuran-3(2h)-one Intermediate Oxidized Intermediate (e.g., Hydroperoxide) Parent->Intermediate Oxidative Stress (e.g., H₂O₂, light, heat) Product1 Ring-Opened Product (e.g., 2-(1-nitro-1-carboxyethyl)phenol) Intermediate->Product1 Ring Cleavage Product2 Other Degradation Products Intermediate->Product2 Further Reactions

Caption: Plausible oxidative degradation pathway.

Q3: What analytical method is recommended for assessing the stability of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.[5][9] An ideal method should be able to separate the parent compound from all potential degradation products.

Recommended HPLC Method Parameters (Starting Point):

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan)
Column Temperature 30°C
Injection Volume 10 µL

This method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, and precision.[10]

Q4: How should I prepare samples for stability testing?

  • Stock Solution: Prepare a stock solution of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Working Solutions: Dilute the stock solution to a suitable working concentration for HPLC analysis.

  • Stress Samples: For forced degradation studies, dilute the stock solution and then add the stressor (e.g., H₂O₂).

  • Control Samples: Prepare control samples (without the stressor) and store them under ideal conditions to serve as a baseline.

G cluster_workflow Stability Testing Workflow Start Obtain Sample of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one Prep Prepare Stock and Working Solutions Start->Prep Stress Subject to Stress Conditions (Oxidation, Heat, Light) Prep->Stress Control Store Control Sample under Ideal Conditions Prep->Control Analysis Analyze by Stability-Indicating HPLC-UV/MS Stress->Analysis Control->Analysis Data Compare Stressed Sample to Control and Standard Analysis->Data End Assess Degradation and Identify Degradants Data->End

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 2-Methyl-2-nitro-1-benzofuran-3(2H)-one

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common analytical challenges. Our approach is rooted in explaining the fundamental principles behind each recommendation, ensuring you can develop robust and reliable methods.

Frequently Asked Questions (FAQs): Method Development & Optimization

This section addresses common questions encountered during the initial stages of method development for 2-Methyl-2-nitro-1-benzofuran-3(2H)-one.

Q1: What are the key chemical properties of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one to consider for HPLC method development?

Answer: Understanding the analyte's structure is the first step. 2-Methyl-2-nitro-1-benzofuran-3(2H)-one is a moderately polar, neutral nitroaromatic compound.[1][2] Its core structure is a benzofuranone, which is generally stable.[3][4] The key features influencing its chromatographic behavior are:

  • Polarity: The presence of the nitro (-NO2) and ketone (C=O) groups imparts polarity.

  • Aromaticity: The benzofuran ring allows for π-π interactions with specific stationary phases.[5]

  • Ionization: The molecule does not possess strongly acidic or basic functional groups. Therefore, its retention is not expected to change significantly with mobile phase pH.[6][7] However, pH control is still crucial for method robustness and to control the ionization of stationary phase silanol groups.[8]

Q2: What is a good starting point for mobile phase and column selection?

Answer: For a moderately polar compound like this, reverse-phase HPLC is the most suitable technique.[9] A systematic approach begins with a scouting gradient to determine the approximate elution conditions.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, high-purity silica, end-capped (e.g., 150 x 4.6 mm, 3.5 or 5 µm)C18 provides general-purpose hydrophobic retention. High-purity, end-capped columns minimize free silanol groups, reducing the risk of peak tailing.[10]
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterFormic acid maintains a low pH (~2.7), which suppresses the ionization of residual silanols on the column, leading to sharper, more symmetrical peaks.[11] It is also volatile and compatible with mass spectrometry (MS).[12]
Mobile Phase B Acetonitrile (ACN)Acetonitrile is a common organic modifier with low viscosity and good UV transparency. It often provides different selectivity compared to methanol for aromatic compounds.[5][13]
Scouting Gradient 10% to 95% B over 15-20 minutesA broad gradient helps to quickly determine the elution strength required for the analyte and identify any impurities.[14]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV, scan for optimal wavelength (e.g., 254 nm or a wavelength specific to the nitroaromatic chromophore)Nitroaromatic compounds typically have strong UV absorbance. A diode array detector (DAD) is useful for confirming peak purity.[14]
Q3: How does the choice of organic modifier (Acetonitrile vs. Methanol) impact the separation?

Answer: The choice between acetonitrile (ACN) and methanol can significantly alter selectivity, especially for aromatic compounds.[13][15]

  • Acetonitrile (ACN): Tends to engage in dipole-dipole interactions. For aromatic compounds, it can decrease π-π interactions with phenyl-based stationary phases.[5] It is generally the preferred starting solvent due to its lower viscosity and pressure.

  • Methanol: Is a protic solvent and can enhance π-π interactions between aromatic analytes and phenyl-containing stationary phases.[5] Switching to methanol is a powerful tool if you face co-elution or need to change peak order (selectivity).[14]

Recommendation: Start with acetonitrile. If resolution with impurities is insufficient, try substituting it with methanol or using a ternary mixture of Water/ACN/Methanol.

Q4: My analyte is neutral, so why is controlling the mobile phase pH important?

Answer: While the retention time of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one itself will be largely unaffected by pH, controlling the pH is critical for two reasons:[7]

  • Suppressing Silanol Interactions: The surface of silica-based columns has residual silanol groups (Si-OH). At pH values above ~3.5, these groups can become ionized (Si-O⁻) and interact with any polar parts of the analyte, causing significant peak tailing.[16] Maintaining a low pH (e.g., 2.5-3.5) with a buffer or acid additive keeps the silanols protonated (neutral), minimizing these secondary interactions and ensuring sharp, symmetrical peaks.[7]

  • Method Robustness: An unbuffered mobile phase is susceptible to small pH variations from the dissolution of atmospheric CO2 or differences in solvent batches. This can lead to retention time drift and poor reproducibility. Buffering the mobile phase ensures consistent results.[17]

Troubleshooting Guide: Resolving Common HPLC Issues

This section provides a systematic approach to diagnosing and solving specific problems you may encounter.

Problem: Poor Peak Shape (Tailing or Asymmetrical Peaks)

Peak tailing is one of the most common issues in HPLC and can significantly impact integration and quantification accuracy.[10]

  • If all peaks are tailing: This often indicates a physical or system-wide issue.[10]

    • Possible Cause: Column contamination or inlet frit blockage. Particulate matter can distort the flow path.[10]

    • Solution: Reverse-flush the column with a strong solvent (disconnect it from the detector first). If this fails, the column may be compromised. Always filter your samples and mobile phases and consider using a guard column.[10]

    • Possible Cause: Extra-column volume. Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[10]

    • Solution: Ensure all connections use the shortest possible length of narrow-bore tubing.

  • If only the analyte peak is tailing: This points to a specific chemical interaction between your analyte and the stationary phase.

G start Peak Tailing Observed check_ph Step 1: Check Mobile Phase pH Is pH between 2.5 and 3.5? start->check_ph adjust_ph Action: Add 0.1% Formic or Acetic Acid to Mobile Phase A. Re-equilibrate and re-inject. check_ph->adjust_ph No check_overload Step 2: Check for Mass Overload Is the peak shape better at lower concentration? check_ph->check_overload Yes resolved Problem Resolved adjust_ph->resolved reduce_conc Action: Dilute the sample 10-fold. Inject a smaller volume. check_overload->reduce_conc No check_column Step 3: Evaluate Column Health Is the column old or previously used with aggressive mobile phases? check_overload->check_column Yes reduce_conc->resolved new_column Action: Replace with a new, high-purity, end-capped C18 column. check_column->new_column Yes check_column->resolved No, issue persists. Contact Support. new_column->resolved

Problem: Inconsistent or Drifting Retention Times

Retention time stability is key for reliable identification and quantification.

Possible CauseSolutionIn-Depth Explanation
Inadequate Column Equilibration Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection and between gradient runs.The stationary phase needs time to fully equilibrate with the mobile phase. Insufficient equilibration is a common cause of drift at the start of a sequence.
Mobile Phase pH Drift Prepare fresh mobile phase daily. Use a buffer if pH is critical and near the pKa of any compound (though not expected for this analyte).The pH of unbuffered aqueous mobile phases can change over time due to absorption of atmospheric CO₂. Always measure the pH of the aqueous portion before mixing with the organic solvent.[7]
Fluctuating Column Temperature Use a column oven set to a stable temperature (e.g., 30-40 °C).Retention times are sensitive to temperature changes. A column oven provides a stable environment, improving reproducibility over ambient conditions.
Mobile Phase Composition Error Ensure accurate and precise measurement of mobile phase components. Use a modern HPLC system with a reliable pump and mixer.Small errors in the mobile phase mixture, especially the percentage of the organic modifier, can cause significant shifts in retention.[15]
Problem: Poor Resolution / Co-eluting Peaks

If the analyte peak is not well separated from impurities, optimization is required.

G start Poor Resolution step1 Optimize Gradient Slope (Increase Selectivity) start->step1 step2 Change Organic Modifier (ACN -> MeOH or vice-versa) step1->step2 If insufficient step3 Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) step2->step3 If insufficient resolved Resolution Achieved step3->resolved If successful

  • Optimize the Gradient: Make the gradient shallower around the elution time of the analyte. A slower increase in the organic modifier percentage gives more time for the components to interact with the stationary phase, improving separation.[14]

  • Change the Organic Modifier: As discussed in Q3, switching from acetonitrile to methanol (or vice-versa) is a powerful way to alter selectivity (α), which has the largest impact on resolution.[13]

  • Change the Stationary Phase: If mobile phase optimization is not enough, consider a column with a different chemistry. For an aromatic analyte like this, a Phenyl-Hexyl column can offer alternative selectivity through π-π interactions.[5]

Experimental Protocols

Protocol 1: Preparation of 0.1% Formic Acid Mobile Phase

This protocol describes the preparation of 1 L of aqueous and organic mobile phases.

Materials:

  • HPLC-grade Water (1 L)

  • HPLC-grade Acetonitrile (1 L)

  • Formic Acid (≥98% purity)

  • 1 L Volumetric flasks or graduated cylinders

  • Clean, appropriate solvent bottles

Procedure for Mobile Phase A (Aqueous):

  • Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.

  • Carefully add 1 mL of formic acid to the water.

  • Mix thoroughly by inverting the flask several times.

  • Filter the solution through a 0.22 or 0.45 µm filter to remove particulates.[10]

  • Degas the solution for 10-15 minutes using sonication or vacuum filtration to prevent air bubbles in the pump.

  • Transfer to a clearly labeled solvent bottle.

Procedure for Mobile Phase B (Organic):

  • Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L flask.

  • Carefully add 1 mL of formic acid.

  • Mix, filter, and degas as described in steps 3-6 above.

Safety Note: Always add acid to water, not the other way around. Work in a well-ventilated area and wear appropriate personal protective equipment (PPE).

References

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Technical Support Center: Troubleshooting Peak Tailing of Flavonoids in Reverse-Phase HPLC. Benchchem.
  • Exploring the Role of pH in HPLC Separation. Veeprho.
  • Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping. Taylor & Francis.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Control pH During Method Development for Better Chromatography. Agilent.
  • HPLC/FPLC Buffers Overview. Boston BioProducts.
  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today.
  • Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER.
  • Reversed-phase HPLC Buffers. MilliporeSigma.
  • Troubleshooting Reversed Phase Chromatography. Sigma-Aldrich.
  • What are common causes of peak tailing when running a reverse-phase LC column? Waters.
  • Exploring the Role of pH in HPLC Separation. Moravek, Inc.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.
  • pH Ranges of Common Buffers Used in HPLC. MicroSolv Technology Corporation.
  • Technical Support Center: Optimizing HPLC Peak Resolution for 3-Nitrofluoranthen-8-ol Isomers. Benchchem.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS. Benchchem.
  • Benzofuran,2-methyl-3-nitro | CAS#:28439-73-8. Chemsrc.
  • Separation of (3H)-Benzofuran-2-one on Newcrom R1 HPLC column. SIELC Technologies.
  • Benzofuran-3(2H)-one | C8H6O2 | CAS 7169-34-8. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Methyl-2-nitro-1-benzofuran-3(2H)-one Substitutions

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I frequently consult with researchers facing insurmountable steric barriers in complex heterocyclic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I frequently consult with researchers facing insurmountable steric barriers in complex heterocyclic synthesis. The substrate 2-Methyl-2-nitro-1-benzofuran-3(2H)-one (CAS: 28439-74-9) presents a classic synthetic challenge: a highly congested quaternary stereocenter at the C-2 position, flanked by a bulky benzofuran ring, a methyl group, and a carbonyl moiety.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to successfully execute nucleophilic substitutions at this sterically hindered center.

🔬 Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why do standard nucleophilic substitution (SN2) conditions completely fail with this substrate?

A: The failure of SN2 is purely a function of transition-state geometry. In an SN2 reaction, the nucleophile must approach the electrophilic carbon from a trajectory 180° opposite to the leaving group (the nitro group). In 2-methyl-2-nitro-1-benzofuran-3(2H)-one, the C-2 carbon is a quaternary center. The required backside attack trajectory is physically blocked by the rigid planar benzofuran system and the adjacent C-3 carbonyl group. Attempting to force SN2 by increasing temperature only leads to base-mediated decomposition or unwanted ring-opening of the benzofuranone core.

Q2: If SN2 is impossible, what is the best mechanistic pathway to replace the nitro group?

A: You must bypass the spatial requirements of concerted SN2 by utilizing a Radical Nucleophilic Substitution (SRN1) pathway. Originally pioneered by Nathan Kornblum [1], the SRN1 mechanism is highly effective for tertiary and quaternary α-nitro ketones. Instead of a backside attack, the reaction initiates via a Single Electron Transfer (SET) to the substrate, forming a radical anion. This intermediate rapidly expels the nitrite ion (NO2-) to generate a planar, sterically accessible C-2 tertiary radical. The nucleophile then attacks this radical, forming a product radical anion that propagates the chain [2].

Q3: How do I initiate and optimize the SRN1 reaction for this specific benzofuranone?

A: SRN1 reactions require strict deoxygenation, as molecular oxygen is a potent radical scavenger that will terminate the chain propagation.

  • Initiation: While some nucleophiles (like thiolates) are sufficiently electron-rich to initiate SET spontaneously, we strongly recommend photostimulation (e.g., 20W compact fluorescent or blue LED) to ensure a robust initiation rate.

  • Solvent: Use polar aprotic solvents like DMF or DMSO. These solvents stabilize the radical anion intermediates and enhance the nucleophilicity of the attacking species.

  • Nucleophiles: Soft nucleophiles such as thiolates (RS-), sulfinates (RSO2-), and certain enolates work best.

Q4: Is there an alternative to the radical pathway? Can I use an SN1 approach?

A: Yes, but it requires specific activation. Normally, SN1 at an α-carbonyl carbon is highly disfavored due to the electron-withdrawing nature of the carbonyl group destabilizing the carbocation. However, in 1-benzofuran-3(2H)-ones, the C-2 carbon is directly adjacent to the ring oxygen (O-1). By using a strong Lewis acid (e.g., BF3·OEt2 or TiCl4), you can coordinate and assist the departure of the nitro group. The resulting carbocation is highly stabilized by the lone pairs of the adjacent O-1 oxygen, forming an oxocarbenium ion [3]. This planar intermediate can then be trapped by nucleophiles (such as allyltrimethylsilane or silyl enol ethers) from the less hindered face.

📊 Quantitative Data: Reaction Pathway Comparison

The following table summarizes the causal relationship between the chosen reaction conditions and the experimental outcomes when attempting substitution on 2-methyl-2-nitro-1-benzofuran-3(2H)-one with sodium benzenethiolate (PhSNa).

Reaction PathwayConditionsReagents & AdditivesTimeYield (%)Primary Failure Mode / Observation
SN2 (Thermal) 80 °C, Dark, AirPhSNa, DMF24 h< 5%Complete recovery of starting material; steric block.
SRN1 (Dark) 25 °C, Dark, ArgonPhSNa, DMF18 h42%Slow initiation; chain termination by trace impurities.
SRN1 (Photo) 25 °C, Blue LED, ArgonPhSNa, DMF2 h88% Highly efficient; rapid chain propagation.
Lewis Acid (SN1) -78 °C to 0 °C, ArgonPhSH, BF3·OEt2, CH2Cl24 h76% Good yield, but requires strictly anhydrous cryogenic conditions.

⚙️ Experimental Workflows & Protocols

Protocol 1: Photostimulated SRN1 Substitution (Recommended)

This protocol is self-validating: a rapid color change upon irradiation indicates successful radical initiation, while failure to change color indicates oxygen contamination.

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge with high-purity Argon for 15 minutes.

  • Reagent Loading: Add 2-methyl-2-nitro-1-benzofuran-3(2H)-one (1.0 mmol) and the nucleophile (e.g., sodium benzenethiolate, 1.5 mmol) to the flask under positive Argon flow.

  • Solvent Addition: Inject 10 mL of anhydrous, thoroughly degassed DMF (sparged with Argon for 30 mins prior to use).

  • Irradiation: Place the flask 5 cm away from a 24W Blue LED light source. Stir vigorously at 25 °C. The solution will typically turn deep red/purple, indicating the formation of radical anion intermediates.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is typically complete within 2–3 hours.

  • Quenching & Workup: Turn off the light. Quench the reaction by pouring it into 50 mL of 0.1 M aqueous HCl (to protonate any unreacted nucleophile). Extract with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo.

Protocol 2: Lewis Acid-Mediated Oxocarbenium Trapping
  • Preparation: In an oven-dried round-bottom flask under Argon, dissolve 2-methyl-2-nitro-1-benzofuran-3(2H)-one (1.0 mmol) and the nucleophile (e.g., allyltrimethylsilane, 2.0 mmol) in anhydrous CH2Cl2 (15 mL).

  • Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise, add BF3·OEt2 (1.2 mmol) via syringe.

  • Reaction: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to 0 °C over 3 hours.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with CH2Cl2, dry over Na2SO4, and purify via flash chromatography.

🖼️ Mechanistic Visualizations

SRN1 Catalytic Cycle

The following diagram illustrates the Single Electron Transfer (SET) cascade that bypasses SN2 steric limitations.

SRN1 Substrate 2-Methyl-2-nitro-1- benzofuran-3(2H)-one RadAnion Radical Anion [Substrate]•⁻ Substrate->RadAnion SET (hv / Nu⁻) Radical C2 Tertiary Radical + NO₂⁻ RadAnion->Radical Fragmentation (Loss of Nitrite) ProdRadAnion Product Radical Anion [Product]•⁻ Radical->ProdRadAnion + Nucleophile (Nu⁻) ProdRadAnion->RadAnion Chain Propagation Loop Product C2-Substituted Product ProdRadAnion->Product SET to Substrate

Caption: Photostimulated SRN1 catalytic cycle demonstrating SET, nitrite expulsion, and chain propagation.

Lewis Acid-Mediated Oxocarbenium Pathway

This diagram shows the alternative SN1-like pathway, enabled by the stabilizing effect of the benzofuran oxygen.

Oxocarbenium A Substrate + Lewis Acid (e.g., BF₃·OEt₂) B Oxocarbenium Intermediate (Stabilized by O-1 Lone Pair) A->B - [NO₂-BF₃]⁻ C Nucleophilic Attack (Less Hindered Trajectory) B->C + Nu⁻ / NuH D C2-Substituted Product C->D Product Formation

Caption: Lewis acid-mediated ionization forming a planar oxocarbenium ion, bypassing steric hindrance.

📚 References

  • Kornblum, N., Boyd, S. D., & Stuchal, F. W. (1971). New reaction of α-nitro esters, ketones, and nitriles and α,α-dinitro compounds. Journal of the American Chemical Society, 93(17), 4316-4318.[Link]

  • Kulkarni, S. S., et al. (2015). Bromo–nitro substitution on a tertiary α carbon—a previously uncharacterized facet of the Kornblum substitution. RSC Advances, 5(92), 75440-75444.[Link]

  • Zhang, J., et al. (2004). Alpha-nitro ketone as an electrophile and nucleophile: synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran. The Journal of Organic Chemistry, 69(3), 876-881.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Methyl-2-nitro-1-benzofuran-3(2H)-one and Other Benzofuran-3-one Derivatives

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of natural products and synthetic compounds with significant pharmacological ac...

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Author: BenchChem Technical Support Team. Date: April 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2] Within this broad family, benzofuran-3(2H)-ones, also known as coumaranones, represent a critical subclass. The reactivity of the C2 position and the carbonyl group at C3 makes this core an exceptionally versatile template for developing novel therapeutic agents.[3] This guide provides an in-depth comparison of a specific, synthetically intriguing derivative, 2-Methyl-2-nitro-1-benzofuran-3(2H)-one , against other notable benzofuran-3-one derivatives, offering insights into their synthesis, structure-activity relationships, and performance in key biological assays.

The Benzofuran-3(2H)-one Core: A Hub of Biological Activity

The benzofuran ring system, consisting of a fused benzene and furan ring, is a key component in many bioactive molecules.[1] Derivatives have demonstrated a vast range of therapeutic potentials, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][4][5] The introduction of a ketone at the 3-position and the creation of a chiral or quaternary center at the 2-position, as seen in 2-substituted benzofuran-3(2H)-ones, offers a three-dimensional diversity that is crucial for specific interactions with biological targets.[6] The nature of the substituents at the C2 position has been shown to be pivotal for the cytotoxic activity of these compounds.[6]

Synthesis Strategies: Building the Core and Its Analogs

The construction of the benzofuran-3(2H)-one scaffold can be achieved through various modern synthetic methodologies, often involving intramolecular cyclization reactions. Transition-metal catalysis has proven particularly effective.

General Synthetic Workflow

A common strategy involves the intramolecular cyclization of a suitably substituted precursor, often derived from a phenol. Catalysts based on mercury, rhodium, palladium, and N-Heterocyclic carbenes (NHCs) have been successfully employed to facilitate this key ring-forming step.[3] The choice of catalyst and reaction conditions can be tailored to accommodate a wide range of functional groups, enabling the synthesis of a diverse library of derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Cyclization Step cluster_product Core Structure cluster_diversification Further Derivatization cluster_final Final Products Phenol Substituted Phenol Reaction Intramolecular Cyclization (e.g., Pd, Rh, Hg-catalyzed) Phenol->Reaction Alkyne Alkyne / Acyl Group Alkyne->Reaction Benzofuranone Benzofuran-3(2H)-one Scaffold Reaction->Benzofuranone Derivatization Substitution at C2, Benzene Ring, etc. Benzofuranone->Derivatization Final_Product Diverse Benzofuran-3-one Derivatives Derivatization->Final_Product

Caption: General synthetic workflow for benzofuran-3(2H)-one derivatives.

Plausible Synthesis of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one
Comparative Synthesis: 2-Benzylidenebenzofuran-3(2H)-ones (Aurones)

In contrast, a widely studied class of derivatives, the 2-benzylidenebenzofuran-3(2H)-ones (aurones), are typically synthesized via an Aldol-type condensation.[7] This reaction involves a benzofuran-3(2H)-one precursor and a substituted benzaldehyde, often catalyzed by an acid or base, to form the exocyclic double bond characteristic of aurones. This highlights how different synthetic strategies can lead to profound structural and, consequently, functional diversity.

Comparative Biological Performance

The true value of a novel derivative lies in its biological activity profile compared to existing alternatives. Here, we analyze the potential performance of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one in key therapeutic areas based on the known influence of its functional groups and compare it with experimentally validated derivatives.

Anticancer Activity

The benzofuran scaffold is a well-established pharmacophore in anticancer drug discovery.[8][9] Many derivatives exert their effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[10][11][12][13]

2-Methyl-2-nitro-1-benzofuran-3(2H)-one: The presence of a quaternary carbon at the C2 position is a significant structural feature. The introduction of substituents at this position is a critical determinant of cytotoxic activity.[6] The electron-withdrawing nitro group could potentially enhance interactions with biological targets.

Other Benzofuran-3-one Derivatives: A wide array of derivatives have shown potent activity against various cancer cell lines. For instance, halogenated derivatives often exhibit increased anticancer activity.[6] Hybrids incorporating other heterocyclic moieties like chalcones, thiazoles, or piperazines have also emerged as powerful cytotoxic agents.[6]

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Halogenated Benzofuran (Compound 1)K562 (Leukemia)5.0[6]
Halogenated Benzofuran (Compound 1)HL60 (Leukemia)0.1[6]
3-Methylbenzofuran derivative (16b)A549 (Lung)1.48[8]
Benzofuran-isatin hybrid (23d)SW-620 (Colorectal)6.5[8]
Benzofuran-chalcone hybrid (6d)(VEGFR-2 inhibition)0.001[10]
(Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (5h)P. falciparum K10.000654[14]

Note: The table includes data for various benzofuran derivatives, not exclusively benzofuran-3-ones, to illustrate the scaffold's potential. IC₅₀ is the half-maximal inhibitory concentration.

The data clearly indicates that substitutions on the benzofuran core are crucial for potent anticancer activity. Nitro-containing benzofuranones, in particular, have demonstrated exceptionally high activity against parasitic protozoa, suggesting potential for broad cytotoxic effects.[14]

VEGFR2_Inhibition cluster_pathway Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PI3K PI3K/AKT VEGFR2->PI3K Phosphorylates MAPK MAPK/ERK VEGFR2->MAPK Phosphorylates Benzofuran Benzofuran Derivative Benzofuran->VEGFR2 Inhibits Angiogenesis Angiogenesis, Proliferation, Survival PI3K->Angiogenesis MAPK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuran derivatives.

Antimicrobial Activity

With rising antimicrobial resistance, novel scaffolds are urgently needed. Benzofuran derivatives have shown promise as antibacterial and antifungal agents.[4][15]

2-Methyl-2-nitro-1-benzofuran-3(2H)-one: The nitro group is a well-known pharmacophore in antimicrobial drugs (e.g., nitrofurantoin, metronidazole). Its presence suggests that this compound could exhibit significant antibacterial activity.[16] Studies on related nitro-substituted benzofuranones have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[14]

Other Benzofuran-3-one Derivatives: The antimicrobial activity is highly dependent on the substitution pattern.[4] For example, some derivatives show excellent activity against Gram-negative bacteria, while others are more effective against Gram-positive strains or fungi.[4] Compounds bearing a hydroxyl group at C-6 have demonstrated excellent broad-spectrum antibacterial activity.[4]

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Benzofuran Ketoxime (38)S. aureus0.039[4]
Benzofuran Ketoxime derivativesC. albicans0.625 - 2.5[4]
6-Hydroxy Benzofuran derivatives (15, 16)Various Bacteria0.78 - 3.12[4]

MIC: Minimum Inhibitory Concentration.

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, making antioxidants a key area of research.[17] The benzofuran scaffold is present in many natural and synthetic antioxidants.[17][18]

2-Methyl-2-nitro-1-benzofuran-3(2H)-one: The antioxidant potential of this specific derivative is difficult to predict without experimental data. While the core structure can participate in redox reactions, the strong electron-withdrawing nature of the nitro group might diminish its capacity as a hydrogen or electron donor compared to derivatives with electron-donating groups like hydroxyls.

Other Benzofuran-3-one Derivatives: The antioxidant activity of benzofuran derivatives is often attributed to their ability to scavenge free radicals.[19] This activity is typically enhanced by the presence of phenolic hydroxyl groups on the benzene ring, which can readily donate a hydrogen atom to stabilize radicals.[20] Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test are commonly used to quantify this property.[21][22]

Structure-Activity Relationship (SAR) Insights

Synthesizing the available data allows for the deduction of key SAR principles for the benzofuran-3-one class:

  • C2 Substitution is Critical: The nature, size, and stereochemistry of substituents at the C2 position profoundly impact biological activity, particularly cytotoxicity.[6]

  • Benzene Ring Substitution: Electron-donating groups (e.g., -OH, -OCH₃) on the benzene ring tend to enhance antioxidant activity.[20] Halogenation of the benzene ring can significantly increase anticancer potency.[6]

  • Hybridization: Fusing the benzofuran core with other pharmacologically active heterocycles (chalcones, piperazines, etc.) is a powerful strategy to create potent and sometimes multi-target agents.

  • Role of the Nitro Group: While potentially reducing antioxidant capacity, the nitro group is a strong indicator of potent antimicrobial and cytotoxic activity.[14][16]

SAR_Logic cluster_substituents Substituent Effects cluster_activities Resulting Biological Activity Core Benzofuran-3-one Core C2 C2-Substituents (Alkyl, Aryl, etc.) Core->C2 Benzene Benzene Ring Subs. (-OH, Halogen, -OCH3) Core->Benzene Nitro Nitro Group (-NO2) Core->Nitro Anticancer Anticancer C2->Anticancer ++ (Modulates Cytotoxicity) Benzene->Anticancer + (Halogens) Antioxidant Antioxidant Benzene->Antioxidant ++ (-OH groups) Nitro->Anticancer + (Potent Cytotoxicity) Antimicrobial Antimicrobial Nitro->Antimicrobial ++ (Potent Activity) Nitro->Antioxidant -- (Reduces Capacity)

Caption: Structure-Activity Relationship (SAR) logic for benzofuran-3-one derivatives.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Capacity

This protocol outlines a common method for assessing the antioxidant potential of test compounds.[21]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compound (e.g., a benzofuran-3-one derivative)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate and microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 mM DPPH stock solution by dissolving an appropriate amount of DPPH in methanol. Store in a dark, amber bottle.[21]

    • Prepare a stock solution of the test compound and the positive control in methanol. Create a series of dilutions from this stock solution.

  • Assay Execution:

    • To the wells of a 96-well microplate, add 100 µL of the DPPH working solution.

    • Add 100 µL of the various concentrations of the test compound, positive control, or blank (methanol) to the respective wells.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[23]

    • Measure the absorbance at 517 nm using a microplate reader.[23]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the % inhibition against the compound concentration.[21]

Conclusion

2-Methyl-2-nitro-1-benzofuran-3(2H)-one stands as a compound of high interest at the intersection of several key therapeutic areas. Based on a comprehensive analysis of its structural motifs and comparison with related, experimentally validated derivatives, it is projected to possess potent antimicrobial and anticancer properties, largely attributable to its nitro functionality. Its antioxidant capacity, however, may be limited compared to hydroxylated analogs. The true potential of this and other novel benzofuran-3-one derivatives can only be fully realized through rigorous synthesis and biological screening. The structure-activity relationships discussed herein provide a rational framework for the future design of next-generation benzofuran-based therapeutic agents with enhanced potency and selectivity.

References

Sources

Comparative

A Comparative Structural Guide: 2-Methyl-2-nitro-1-benzofuran-3(2H)-one and Naturally Occurring Aurones

Abstract This guide provides a detailed structural comparison between the synthetic nitro-containing heterocycle, 2-Methyl-2-nitro-1-benzofuran-3(2H)-one, and the naturally occurring flavonoid subclass of aurones. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed structural comparison between the synthetic nitro-containing heterocycle, 2-Methyl-2-nitro-1-benzofuran-3(2H)-one, and the naturally occurring flavonoid subclass of aurones. While both share a benzofuranone core, their fundamental architecture diverges significantly, leading to profound differences in planarity, electronic distribution, and spectroscopic properties. Aurones are defined by a planar, conjugated (Z)-2-benzylidene moiety, responsible for their characteristic color and biological activities.[1][2][3] In stark contrast, the synthetic analogue possesses a saturated, sp³-hybridized C2 carbon, creating a non-planar, chiral center. The introduction of a potent electron-withdrawing nitro group further distinguishes its electronic character. This document outlines the core structural differences, provides standardized experimental protocols for their elucidation, and discusses the predictable impact of these structural disparities on their physicochemical properties and potential as pharmacophores.

Introduction: A Tale of Two Scaffolds

In the vast landscape of heterocyclic chemistry, subtle structural modifications can lead to dramatically different chemical and biological profiles. This guide focuses on two such cases, both centered around the benzofuran-3(2H)-one scaffold.

Naturally Occurring Aurones: This subclass of flavonoids is distinguished by a (Z)-2-benzylidene-1-benzofuran-3(2H)-one core structure.[1][2] Found in a variety of flowering plants, they are responsible for vibrant yellow and orange pigmentation.[1][3][4] Beyond their role as pigments, aurones have attracted significant scientific interest for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][3][4][5] Their planar geometry and extended π-conjugation are considered critical to these functions.

2-Methyl-2-nitro-1-benzofuran-3(2H)-one: This compound represents a synthetic deviation from the aurone structure. While retaining the benzofuranone core, it replaces the exocyclic double bond and B-ring of the aurone with a quaternary carbon at the C2 position, substituted with both a methyl group and a nitro (NO₂) group. The nitro group is a powerful electronic modulator and is a key functional group in many pharmacologically active molecules, known to impart a wide range of activities including antimicrobial and antineoplastic effects.[6] Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, valued for their ability to engage in various non-covalent interactions with biological targets.[7][8][9]

This guide aims to dissect the fundamental structural differences between these two molecular classes, providing the experimental framework to validate these distinctions and discussing their implications for research and drug development.

Core Structural and Electronic Differentiation

The primary divergence between aurones and 2-Methyl-2-nitro-1-benzofuran-3(2H)-one lies at the C2 position of the furanone ring. This single-site variation fundamentally alters the molecule's geometry, electronics, and chromophoric properties.

  • Planarity and Conjugation: Aurones possess an exocyclic double bond at C2, which extends the conjugated π-system across the entire scaffold, from the A-ring of the benzofuranone to the appended B-ring. This extensive conjugation is responsible for their absorption of light in the visible spectrum (typically 390–430 nm), resulting in their characteristic yellow color.[4][10] The (Z)-isomer is the more thermodynamically stable and is predominantly found in nature.[1][2]

  • Chirality and Non-Planarity: In 2-Methyl-2-nitro-1-benzofuran-3(2H)-one, the C2 carbon is sp³-hybridized and tetrahedral. This breaks the planarity and conjugation seen in aurones. Furthermore, as it is substituted with four different groups (the furanone oxygen, the C3 carbonyl, a methyl group, and a nitro group), the C2 carbon is a chiral center.

  • Electronic Effects: The benzylidene group in aurones allows for extensive electronic communication between the aromatic rings. In the synthetic analogue, this is replaced by the powerful inductive electron-withdrawing effect of the nitro group. This group significantly lowers the electron density on the adjacent C2 carbon and can act as a hydrogen bond acceptor, a feature often critical for receptor binding. The nitro group is considered both a pharmacophore and a potential toxicophore due to its ability to trigger redox reactions within cells.[6]

Comparative Overview of Core Structures

The diagram below illustrates the fundamental difference in connectivity and geometry between the two scaffolds.

Caption: Core scaffolds of a representative aurone and the synthetic analogue.

Tabulated Structural and Spectroscopic Comparison

The structural differences manifest in predictable ways across various analytical techniques. The following tables summarize these key differentiators and the expected experimental observations.

Table 1: Key Structural and Physicochemical Differences
FeatureNaturally Occurring Aurones2-Methyl-2-nitro-1-benzofuran-3(2H)-one
Core Scaffold (Z)-2-benzylidene-1-benzofuran-3(2H)-one2-substituted-1-benzofuran-3(2H)-one
Hybridization at C2 sp² (trigonal planar)sp³ (tetrahedral)
Geometry Largely planarNon-planar at C2
Chirality at C2 Achiral (at C2)Chiral (racemic unless resolved)
Key Substituent at C2 Exocyclic benzylidene groupMethyl and Nitro groups
π-System Extended conjugation across the moleculeConjugation confined to the benzofuran ring
Color Typically Yellow to Orange[1]Expected to be colorless or pale yellow
Table 2: Predicted Spectroscopic Data Comparison
Spectroscopic DataExpected Signature for AuronesExpected Signature for 2-Methyl-2-nitro-1-benzofuran-3(2H)-one
¹H NMR Singlet for vinyl proton (H-α) of the benzylidene bridge (~6.5-7.0 ppm).Absence of vinyl proton signal. Singlet for the methyl group (~1.5-2.0 ppm).
¹³C NMR C2 signal is downfield (~145 ppm) due to sp² hybridization and conjugation.C2 signal is significantly upfield (~90-100 ppm) due to sp³ hybridization.
UV-Vis Spectroscopy Strong absorbance in the visible region (λ_max ~390-430 nm).[4][10]Absorbance primarily in the UV region (λ_max < 350 nm).
IR Spectroscopy C=C stretching from the benzylidene group.Strong characteristic asymmetric and symmetric N-O stretches (~1550 and 1350 cm⁻¹).

Experimental Protocols for Structural Verification

To empirically validate the structural claims made in this guide, the following gold-standard methodologies are recommended.

Protocol 1: Single-Crystal X-ray Diffraction (SCXRD)

Causality: SCXRD is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule at atomic resolution.[11][12] It provides precise bond lengths, bond angles, and the absolute configuration of chiral centers, which is essential for confirming the non-planar, tetrahedral nature of the C2 carbon in the synthetic analogue.

Step-by-Step Methodology:

  • Crystal Growth:

    • Objective: To obtain a single, high-quality crystal of ~0.1-0.3 mm in size.[13]

    • Method (Slow Evaporation): Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture with hexane) to near-saturation in a clean vial.[14] Cover the vial with a perforated cap or parafilm to allow for slow solvent evaporation over several days in a vibration-free environment.[14][15]

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head using a cryo-loop and cryo-protectant oil.

  • Data Collection:

    • Mount the crystal on the diffractometer. A modern instrument equipped with a high-brilliance X-ray source is preferable.[12]

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Perform an initial screening to determine crystal quality and unit cell parameters.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain integrated intensities.

    • Solve the structure using direct methods or other algorithms to obtain an initial electron density map.

    • Refine the atomic positions and displacement parameters against the experimental data to achieve the final, high-resolution molecular structure.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.[16][17][18] It is the primary method for structural elucidation in solution and is indispensable for confirming the predicted differences in the ¹H and ¹³C chemical shifts arising from the sp² vs. sp³ hybridization at the C2 position.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solvent choice is appropriate for both compounds to allow for direct comparison.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum, often with proton decoupling.

    • (Optional but Recommended) Acquire two-dimensional (2D) spectra such as COSY (¹H-¹H correlation) and HMBC (long-range ¹H-¹³C correlation) to unambiguously assign all signals and confirm the molecular skeleton.[17][19]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H signals to determine proton ratios.

    • Analyze chemical shifts (δ) and coupling constants (J) to deduce the structure. Compare the spectra of the two compounds, specifically noting the presence or absence of the aurone's vinyl proton and the significant difference in the chemical shift of the C2 carbon.

Implications for Biological Activity and Drug Design

The profound structural differences between aurones and their synthetic nitro-analogue have significant implications for their potential biological applications.

  • Target Interaction: The planarity of aurones is often crucial for their interaction with biological targets, such as fitting into the active sites of enzymes or intercalating with DNA.[20][21] The non-planar, three-dimensional shape of the synthetic analogue would necessitate interaction with entirely different, likely more complex, binding pockets.

  • Pharmacophore Elements: The hydroxyl groups commonly found on the A and B rings of natural aurones are key hydrogen bond donors and acceptors.[20][21] In the synthetic analogue, the nitro group introduces a strong hydrogen bond acceptor, while the methyl group provides a lipophilic contact point. These different pharmacophoric features would dictate binding to different biological targets.

  • Mechanism of Action: The biological activity of aurones is often linked to their antioxidant properties and their ability to modulate signaling pathways like NF-κB.[1][4] Conversely, many nitro-containing drugs exert their effects through redox cycling or by acting as bio-reductive prodrugs, a mechanism not typically associated with aurones.[6]

Conclusion

While sharing a common benzofuranone nucleus, 2-Methyl-2-nitro-1-benzofuran-3(2H)-one and naturally occurring aurones are fundamentally different molecules. The defining feature of an aurone is the planar, conjugated (Z)-2-benzylidene system, which is absent in the synthetic analogue. Instead, the synthetic compound features a non-planar, chiral sp³-hybridized carbon at the C2 position, decorated with a potent electron-withdrawing nitro group. These differences create disparate electronic and steric profiles, which can be definitively confirmed using standard analytical techniques like SCXRD and NMR spectroscopy. These structural disparities are paramount, suggesting that the two classes of compounds will have vastly different physicochemical properties, modes of interaction with biological systems, and ultimately, distinct potential as therapeutic agents.

References

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVE COMPOUNDS OF NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS: A REVIEW. (2022). Rasayan Journal of Chemistry. [Link]

  • NMR Chemical Shifts of Common Flavonoids - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. (2014). Jurnal Kimia. [Link]

  • A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A REVIEW ON DIFFERENT FIVE MEMBERED NITROGENATED HETEROCYCLIC COMPOUNDS AND THEIR PHARMACEUTICAL ACTIVITIES. (2025). World Journal of Pharmaceutical and Medical Research. [Link]

  • Detection, Identification and Structural Elucidation of Flavonoids... (2020). Ingenta Connect. [Link]

  • Aurone - Wikipedia. (n.d.). Wikipedia. [Link]

  • Discovery of naturally occurring aurones that are potent allosteric inhibitors of hepatitis C virus RNA-dependent RNA polymerase - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and biological activities of aurones: A Review. (2016). International Journal of Pure & Applied Bioscience. [Link]

  • Discovery of Naturally Occurring Aurones That Are Potent Allosteric Inhibitors of Hepatitis C Virus RNA-Dependent RNA Polymerase. (2011). Journal of Medicinal Chemistry. [Link]

  • Structure elucidation of flavonoids using 1D&2D NMR. (2020). YouTube. [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Michigan State University. [Link]

  • Structure of the aurone scaffold, natural antimicrobial aurones, and examples of synthetic, heavily modified analogues. (n.d.). ResearchGate. [Link]

  • Aurones: A Golden Resource for Active Compounds - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

  • Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues. (2024). MDPI. [Link]

  • Small molecule crystallography. (n.d.). Excillum. [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. [Link]

  • Aurones: Synthesis and Properties | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2021). IUCr Journals. [Link]

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Safety & Regulatory Compliance

Safety

2-Methyl-2-nitro-1-benzofuran-3(2h)-one proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one Executive Summary & Chemical Profile For researchers and drug development professionals utilizing 2-methyl-2-nitro-1-ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-Methyl-2-nitro-1-benzofuran-3(2H)-one

Executive Summary & Chemical Profile

For researchers and drug development professionals utilizing 2-methyl-2-nitro-1-benzofuran-3(2H)-one as a synthetic intermediate, standard organic waste disposal protocols are critically insufficient. Structurally, this compound features a highly functionalized benzofuranone core with a tertiary nitro group adjacent to a ketone[1]. This specific motif requires stringent handling protocols due to the inherent energetic potential of the nitro group and the chemical reactivity of the bicyclic system. This guide provides authoritative, step-by-step methodologies for the safe logistical handling, deactivation, and disposal of this compound to ensure laboratory safety and environmental compliance.

Mechanistic Hazard Assessment (The "Why")

Understanding the chemical behavior of 2-methyl-2-nitro-1-benzofuran-3(2H)-one is critical for preventing laboratory incidents and designing effective disposal routes:

  • Thermal and Friction Sensitivity: Nitro compounds possess a localized oxygen balance that makes them susceptible to rapid decomposition when subjected to mechanical shock, friction, or extreme heat. Grinding the neat solid must be strictly avoided[2],[3].

  • Base-Catalyzed Instability: The proximity of the nitro group to the carbonyl makes the system highly sensitive to alkaline conditions. Exposure to strong bases or amines can trigger retro-aldol-type cleavages, ring-opening, or the formation of highly reactive, shock-sensitive nitronate salts[2].

  • Environmental Persistence: Nitro-heterocycles are resistant to standard aerobic biodegradation and are classified as hazardous environmental pollutants. They must be actively extracted from aqueous streams prior to disposal rather than flushed down the drain[3].

Quantitative Hazard and Compatibility Matrix

To facilitate rapid decision-making in the laboratory, Table 1 summarizes the critical physicochemical properties and their direct logistical implications for waste segregation.

Table 1: Hazard Matrix and Waste Segregation for 2-Methyl-2-nitro-1-benzofuran-3(2H)-one

Property / HazardValue / CharacteristicsLogistical Implication
Chemical Class Nitro-heterocycle (Tertiary Nitro)Requires strict segregation from strong bases, amines, and reducing agents.
Friction Sensitivity Moderate to High (Neat Solid)Do not grind, mill, or subject to high-shear forces during cleanup.
Aqueous Solubility Low (Hydrophobic core)Readily partitions into organic solvents; requires salting-out for aqueous waste.
Incompatible Solvents Amines (e.g., TEA, Pyridine)Forms shock-sensitive salts or undergoes rapid exothermic degradation.
Disposal Route High-Temperature IncinerationMust be labeled as "EPA Regulated Nitroaromatic Waste."

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Neat Solid Waste

Objective: Safely package solid residues without inducing mechanical stress or static discharge.

  • Tool Selection: Equip a non-sparking, conductive spatula (e.g., PTFE-coated or grounded stainless steel).

    • Causality: Eliminates the risk of static discharge, which can initiate the localized decomposition of sensitive nitro compounds[2].

  • Transfer: Gently transfer the solid waste into an anti-static, amber glass vial. Do not scrape vigorously or grind the material. [3]

  • Phlegmatization (Optional but Recommended): If the solid is highly pure and slated for long-term waste storage, add a small volume of an inert, high-boiling solvent (e.g., mineral oil or heptane) to dampen the powder.

    • Causality: Wetting (phlegmatizing) the solid significantly reduces its friction and shock sensitivity during transport[3].

  • Labeling: Seal the vial and label explicitly as "Hazardous Waste: Nitro-heterocycle Solid. Flammable/Reactive."

Protocol B: Processing Aqueous Waste Streams (Adapted from EPA Method 8330A)

Objective: Extract the nitro compound from aqueous reaction mixtures to minimize the volume of highly toxic waste.

  • pH Verification: Use a calibrated pH meter to ensure the aqueous waste stream is between pH 6.0 and 7.0. Adjust with dilute HCl or NaHCO₃ if necessary.

    • Causality: Maintaining neutral pH prevents base-catalyzed degradation and avoids protonating the heterocycle, ensuring optimal stability during extraction[2].

  • Salting-Out: Add Sodium Chloride (NaCl) to the aqueous waste to achieve a 30% w/v concentration. Stir gently until dissolved.

    • Causality: High ionic strength decreases the solubility of the hydrophobic benzofuranone, driving it completely into the organic phase[3].

  • Solvent Extraction: Add 20% v/v of an extraction solvent (e.g., Dichloromethane or Ethyl Acetate). Agitate gently to mix.

  • Self-Validation Check: Allow the mixture to settle.

    • Self-Validation: A distinct, sharp phase boundary must form within 5 minutes. If an emulsion persists, the ionic strength is insufficient. Add an additional 5% w/v NaCl until the boundary clears completely.

  • Separation: Separate the organic layer. The organic layer is disposed of as "Halogenated/Non-Halogenated Nitro Waste," while the aqueous layer can typically be treated as standard aqueous waste (verify with your local EHS department).

Protocol C: Spill Response and Decontamination

Objective: Safely contain and neutralize accidental releases on the benchtop or floor.

  • Containment: Immediately cover the spill with a non-combustible, inert absorbent such as vermiculite or dry sand. Do not use paper towels for concentrated solutions.

    • Causality: Concentrated nitro compounds can form highly reactive, easily ignitable mixtures when absorbed into high-surface-area cellulose[2].

  • Collection: Sweep the absorbent using a non-sparking brush and dustpan. Place into a heavy-duty polyethylene waste bag.

  • Decontamination: Wash the spill area with a mild soap and water solution. Avoid using bleach or amine-based cleaning agents, which could react exothermically with residual traces of the compound[2].

Disposal Workflow Visualization

DisposalWorkflow Start 2-Methyl-2-nitro-1-benzofuran-3(2H)-one Waste Generation Type Determine Waste State Start->Type Solid Solid/Neat Material Type->Solid Organic Organic Solvent Mixture Type->Organic Aqueous Aqueous Mixture (pH < 7) Type->Aqueous SolidDisp Store in conductive, tightly sealed container. Do NOT grind. Solid->SolidDisp OrgDisp Segregate as Flammable/Nitroaromatic. Avoid amine solvents. Organic->OrgDisp AqDisp Buffer to neutral. Extract via SPE/Salting-out (EPA Method 8330A). Aqueous->AqDisp EHSPickup EHS Hazardous Waste Pickup (High-Temp Incineration) SolidDisp->EHSPickup OrgDisp->EHSPickup AqDisp->EHSPickup

Figure 1: Decision tree for 2-Methyl-2-nitro-1-benzofuran-3(2H)-one waste segregation.

References

  • Title: Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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